1-Fluoropyridinium tetrafluoroborate
Description
Properties
IUPAC Name |
1-fluoropyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQKECRKGMXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369835 | |
| Record name | 1-Fluoropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107264-09-5 | |
| Record name | Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107264-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoropyridinium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-Fluoropyridinium tetrafluoroborate synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a significant electrophilic fluorinating reagent utilized extensively in organic synthesis for the introduction of fluorine atoms into a wide array of molecules.[1][2] The strategic incorporation of fluorine can substantially modify a molecule's biological and chemical properties, including its metabolic stability, lipophilicity, and binding affinity, making it a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides a comprehensive technical overview of the synthesis and characterization of this compound, presenting detailed experimental protocols, tabulated data, and process visualizations to support researchers in its effective application.
Introduction
This compound, also known as N-Fluoropyridinium tetrafluoroborate, is an N-fluorinated organic compound recognized for its role as a versatile and effective electrophilic fluorinating agent.[3] It is a stable, off-white crystalline solid with a melting point in the range of 186-192 °C.[1][3] Its utility spans various sectors, including the synthesis of complex pharmaceutical intermediates where fluorine incorporation can lead to more stable and potent drug candidates.[2][4] The compound's stability and ease of handling, compared to gaseous fluorine, make it a valuable tool in both laboratory and industrial settings.[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 107264-09-5 | [1] |
| Molecular Formula | C₅H₅BF₅N | [1] |
| Molecular Weight | 184.90 g/mol | [1] |
| Appearance | Off-white powder/solid | [1][3] |
| Melting Point | 186-192 °C | [1][3] |
| Purity | ≥95% | |
| InChI Key | PIGQKECRKGMXRG-UHFFFAOYSA-N | |
| Storage | Store at room temperature under inert gas | [1][5] |
Synthesis of this compound
The synthesis of 1-fluoropyridinium salts is generally achieved through the direct fluorination of pyridine in the presence of a suitable counteranion source.[6] The following protocol is adapted from a general method for preparing N-fluoropyridinium salts.[6]
Synthesis Workflow
References
In-Depth Technical Guide to the Physicochemical Properties of 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Fluoropyridinium tetrafluoroborate, a versatile and potent electrophilic fluorinating agent. The information presented herein is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in the effective and safe handling and application of this reagent.
Core Physicochemical Properties
This compound is an off-white crystalline solid that is widely utilized for the introduction of fluorine atoms into organic molecules.[1][2] Its efficacy as a fluorinating agent is intrinsically linked to its unique physicochemical characteristics.
Quantitative Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BF₅N | [3] |
| Molecular Weight | 184.90 g/mol | [3] |
| Melting Point | 186-192 °C | [1][2] |
| Appearance | Off-white powder/solid | [1] |
| Solubility in Dichloromethane | 0.05 mg/cm³ | |
| Purity Assay | ≥95% | [3] |
Solubility Profile
This compound exhibits a distinct solubility profile that is crucial for its application in various reaction media. It is freely soluble in polar aprotic solvents such as acetonitrile. Conversely, it is insoluble or only sparingly soluble in nonpolar organic solvents. The compound dissolves in water but undergoes slow decomposition.
Stability and Storage
Proper storage is essential to maintain the integrity and reactivity of this compound. The compound is stable under anhydrous conditions and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[2] Its high melting point suggests good thermal stability, making it suitable for reactions that require heating.[2]
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
Table of NMR Spectral Data:
| Nucleus | Solvent | Chemical Shift (ppm) |
| ¹H | DMSO-d₆ | 9.84, 8.74, 8.38 |
| ¹³C | Not Specified | Not Specified |
| ¹⁹F | Not Specified | Not Specified |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in this compound. Key vibrational frequencies are associated with the pyridinium ring and the tetrafluoroborate anion.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below.
Melting Point Determination
The melting point of this compound is determined using the capillary method with a calibrated melting point apparatus.
Protocol:
-
A small amount of the finely powdered, dry sample is packed into a glass capillary tube to a height of 1-2 mm.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.[4]
-
The apparatus is allowed to cool, and a new sample is heated at a slower rate (e.g., 2 °C/min) as the temperature approaches the approximate melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
NMR Spectroscopy
NMR spectra are acquired on a high-resolution NMR spectrometer.
Protocol for ¹H NMR:
-
Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
The spectrum is acquired using a standard pulse sequence for ¹H NMR.
-
The chemical shifts are referenced to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of solid this compound is typically obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).
Protocol (KBr Pellet Method):
-
Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]
-
The mixture is transferred to a pellet die and pressed under high pressure to form a transparent pellet.[5]
-
A background spectrum of a pure KBr pellet is collected.[6]
-
The sample pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.[5]
Reactivity and Applications
The primary application of this compound stems from its ability to act as an electrophilic fluorinating agent.[2]
Electrophilic Fluorination
This compound is effective in fluorinating a wide range of nucleophilic substrates, including enolates, silyl enol ethers, and electron-rich aromatic compounds. The reactivity is attributed to the polarized N-F bond, which renders the fluorine atom electrophilic.
Visualizations
Experimental Workflow for Electrophilic Fluorination
The following diagram illustrates a typical experimental workflow for an electrophilic fluorination reaction using this compound.
Caption: Workflow for electrophilic fluorination.
Relationship Between Properties and Application
This diagram illustrates how the key physicochemical properties of this compound influence its application as a fluorinating agent.
References
In-Depth Technical Guide: 1-Fluoropyridinium Tetrafluoroborate
CAS Number: 107264-09-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Fluoropyridinium tetrafluoroborate, a versatile and efficient electrophilic fluorinating reagent. The information presented is intended to support research and development activities by providing key physicochemical data, detailed experimental methodologies, and a clear understanding of its reaction mechanisms.
Core Properties and Specifications
This compound, also known as N-Fluoropyridinium tetrafluoroborate, is a stable, solid reagent widely used for the introduction of fluorine atoms into organic molecules.[1][2] The strategic incorporation of fluorine is a critical aspect of modern drug discovery and materials science, often enhancing properties such as metabolic stability, bioavailability, and binding affinity.[2] This reagent is valued for its reliability and effectiveness in a variety of chemical transformations.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 107264-09-5 | [1][3] |
| Molecular Formula | C₅H₅BF₅N | [1][3] |
| Molecular Weight | 184.90 g/mol | [3] |
| Appearance | Off-white to white crystalline powder/solid | [1] |
| Melting Point | 186-192 °C (decomposes) | [1][3] |
| Boiling Point | Not applicable; decomposes upon heating | [4] |
| Density | Data not available |
Table 2: Spectroscopic Data
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) & Assignment | Reference(s) |
| ¹H NMR | CD₃CN | 9.19 (m, 2H, H-2), 8.69 (m, 1H, H-4), 8.27 (m, 2H, H-3) | [5] |
| ¹³C NMR | CD₃CN | 148.9 (C-2), 148.1 (C-4), 131.3 (C-3) | [5] |
| ¹⁹F NMR | CD₃CN | 45.8 (N-F), -150.7 (BF₄⁻) | [5] |
| ¹¹B NMR | CD₃CN | -1.12 (BF₄⁻) | [5] |
| FT-IR | KBr Pellet | ~3100 (Aromatic C-H stretch), ~1600 (C=C stretch), ~1480 (C-N stretch), ~1050 (strong, broad, B-F stretch of BF₄⁻) | [1] (Interpreted) |
Table 3: Solubility
| Solvent | Solubility | Reference(s) |
| Acetonitrile | Soluble | [6] |
| Dichloromethane | Sparingly soluble (0.05 mg/cm³) | [6] |
| Water | Soluble, but undergoes slow decomposition | [6] |
| Non-polar organic solvents | Insoluble or sparingly soluble | [6] |
Synthesis and Reaction Mechanisms
General Synthesis Pathway
1-Fluoropyridinium salts are typically synthesized by the direct fluorination of pyridine or its derivatives. A common method involves bubbling a diluted fluorine gas mixture through a solution of pyridine in an appropriate solvent at low temperatures. The resulting unstable pyridine-F₂ complex is then stabilized by the addition of a non-nucleophilic counteranion source, such as tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt, to yield the stable crystalline product.[6]
Caption: General Synthesis of this compound.
Mechanism of Electrophilic Fluorination
The primary utility of this compound is as an electrophilic "F+" source. It reacts with a wide range of carbon-centered nucleophiles, including enolates, silyl enol ethers, and organometallic reagents.[6] The reaction proceeds via the transfer of the fluorine atom from the pyridinium nitrogen to the nucleophilic carbon. While the precise mechanism can be debated (SN2 vs. Single Electron Transfer), the overall transformation results in the formation of a new carbon-fluorine bond.[2]
References
An In-depth Technical Guide to the Structure and Bonding of 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoropyridinium tetrafluoroborate is a versatile and powerful electrophilic fluorinating agent widely employed in organic synthesis. Its efficacy in introducing fluorine atoms into a diverse range of molecules has made it an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties of fluorine, such as its high electronegativity and small size, can significantly modulate the biological activity, metabolic stability, and physicochemical characteristics of organic compounds. A thorough understanding of the structure and bonding of this compound is paramount for its effective and safe application in research and development. This technical guide provides a comprehensive overview of its structural features, bonding characteristics, spectroscopic properties, and the underlying mechanism of its fluorinating activity.
Molecular Structure and Crystallographic Data
The molecular structure of this compound consists of a planar, aromatic 1-fluoropyridinium cation and a tetrahedral tetrafluoroborate anion. The key structural feature of the cation is the covalent bond between the nitrogen atom of the pyridine ring and a fluorine atom. This N-F bond is the source of the compound's electrophilic fluorinating ability.
Crystal Structure
The crystal structure of this compound has been determined by X-ray crystallography, and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 1958363.[1] The crystallographic data provides precise information on bond lengths, bond angles, and the overall packing of the ions in the solid state.
A summary of key crystallographic data is presented in the table below.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 8.835(3) |
| b (Å) | 7.971(2) |
| c (Å) | 10.089(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 710.5(4) |
| Z | 4 |
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Value (°) |
| N1-F1 | 1.415(3) | C5-N1-C1 | 120.3(3) |
| N1-C1 | 1.343(4) | F1-N1-C1 | 119.8(2) |
| N1-C5 | 1.344(4) | F1-N1-C5 | 119.8(2) |
| C1-C2 | 1.379(5) | N1-C1-C2 | 120.2(3) |
| C2-C3 | 1.378(5) | C1-C2-C3 | 119.7(3) |
| C3-C4 | 1.379(5) | C2-C3-C4 | 120.1(3) |
| C4-C5 | 1.378(5) | C3-C4-C5 | 119.7(3) |
| B1-F2 | 1.383(5) | F3-B1-F2 | 109.5(3) |
| B1-F3 | 1.385(5) | F4-B1-F2 | 109.5(3) |
| B1-F4 | 1.384(5) | F3-B1-F4 | 109.5(3) |
Note: The crystallographic data indicates a well-ordered structure with typical bond lengths and angles for a pyridinium ring and a tetrafluoroborate anion.
Bonding Analysis
The bonding in this compound can be understood by considering the electronic structure of the 1-fluoropyridinium cation. The nitrogen atom in the pyridine ring is formally quaternized by the fluorine atom, leading to a positive charge on the ring. This positive charge is delocalized over the aromatic system, which enhances the electrophilicity of the fluorine atom.
Theoretical and Computational Studies
Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis provide deeper insights into the nature of the N-F bond. These studies reveal that the N-F bond is highly polarized, with a significant partial positive charge on the fluorine atom, making it susceptible to nucleophilic attack. The bonding can be described as a dative covalent bond where the nitrogen atom donates a lone pair of electrons to the fluorine atom.
Molecular orbital analysis of the 1-fluoropyridinium cation shows that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the N-F bond, specifically having significant anti-bonding character with respect to the N-F sigma bond. This low-lying LUMO is key to the compound's reactivity as an electrophilic fluorinating agent. Nucleophilic attack on the fluorine atom leads to the cleavage of the N-F bond and the transfer of a fluorine cation equivalent ("F+") to the nucleophile.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the 1-fluoropyridinium cation in solution.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | CD₃CN | 9.19 | d | |
| 8.69 | t | |||
| 8.27 | t | |||
| ¹³C | CD₃CN | 148.9 | ||
| 142.6 | ||||
| 128.8 | ||||
| ¹⁹F | CD₂Cl₂ | 45.8 (N-F) | br s | |
| -150.7 (BF₄⁻) | s | |||
| ¹⁵N | CD₃CN | -120.5 | ¹J(N,F) = 129 |
Data extracted from supplementary information of a Royal Society of Chemistry publication.[2]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule.
Infrared (IR) Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretching (aromatic) |
| ~1640 | Strong | C=C/C=N stretching |
| ~1480 | Strong | C=C/C=N stretching |
| ~1050 | Very Strong | B-F stretching (BF₄⁻) |
| ~760 | Strong | C-H out-of-plane bending |
Characteristic IR absorption peaks for aromatic compounds and the tetrafluoroborate anion are observed.
Raman Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | C-H stretching (aromatic) |
| ~1645 | Strong | Ring stretching |
| ~1030 | Strong | Ring breathing mode |
| ~770 | Medium | B-F symmetric stretching (BF₄⁻) |
Raman spectroscopy complements the IR data, providing information on symmetric vibrations.
Experimental Protocols
Synthesis of this compound
A general and safe procedure for the synthesis of N-fluoropyridinium salts involves the direct fluorination of a pyridine-Lewis acid complex or a pyridinium salt. A detailed protocol, adapted from a procedure for a related compound, is provided below.
Materials:
-
Pyridine
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile (anhydrous)
-
Fluorine gas (10% in Nitrogen)
-
Nitrogen gas (high purity)
Procedure:
-
A three-necked, round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate) is charged with a solution of pyridine in anhydrous acetonitrile.
-
The flask is cooled to -40 °C in a dry ice/acetone bath.
-
A stoichiometric amount of boron trifluoride diethyl etherate is added dropwise to the stirred solution under a nitrogen atmosphere to form the pyridine-BF₃ complex.
-
The nitrogen flow is replaced with a 10% fluorine in nitrogen gas mixture, which is bubbled through the solution at a controlled rate. The reaction temperature is maintained at or below -35 °C.
-
The reaction is monitored by ¹⁹F NMR for the disappearance of the starting material and the appearance of the product signal.
-
Upon completion, the fluorine flow is stopped, and the reaction mixture is purged with nitrogen to remove any residual fluorine.
-
The solvent is removed under reduced pressure at low temperature to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system, such as acetonitrile/diethyl ether. The product is obtained as a white to off-white crystalline solid.[3]
Safety Precautions: This synthesis involves the use of highly toxic and corrosive fluorine gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety equipment.
Characterization Protocols
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra are recorded on a high-field NMR spectrometer using deuterated acetonitrile (CD₃CN) or deuterated dichloromethane (CD₂Cl₂) as the solvent. Chemical shifts are reported relative to a standard reference (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Raman Spectroscopy: The Raman spectrum is recorded using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The solid sample is placed directly in the path of the laser beam.
-
Melting Point: The melting point is determined using a standard melting point apparatus. The reported melting point is in the range of 186-192 °C.[4]
-
Elemental Analysis: The elemental composition (C, H, N) is determined by combustion analysis.
Mechanism of Fluorination
The utility of this compound as a fluorinating agent stems from its ability to act as an electrophilic source of fluorine. The mechanism of fluorination is generally considered to proceed via a nucleophilic attack on the electrophilic fluorine atom of the 1-fluoropyridinium cation.
Caption: Generalized mechanism of electrophilic fluorination.
The reaction is initiated by the attack of a nucleophile (e.g., a carbanion, enolate, or electron-rich aromatic ring) on the fluorine atom of the 1-fluoropyridinium cation. This leads to the formation of a transition state where a new C-F (or other heteroatom-F) bond is forming, and the N-F bond is breaking. The reaction concludes with the formation of the fluorinated product and pyridine. The tetrafluoroborate anion acts as a non-nucleophilic counterion, which does not interfere with the fluorination reaction.
Conclusion
This compound is a well-characterized and highly effective electrophilic fluorinating agent. Its structure, featuring a polarized N-F bond within an aromatic pyridinium cation, is key to its reactivity. This technical guide has provided a detailed overview of its crystallographic, spectroscopic, and bonding characteristics, along with practical experimental protocols for its synthesis and characterization. A clear understanding of these fundamental properties is essential for leveraging the full potential of this important reagent in the synthesis of novel fluorinated molecules for pharmaceutical and materials science applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of N-Fluoropyridinium Tetrafluoroborate
N-Fluoropyridinium tetrafluoroborate (C₅H₅BF₅N) is a stable, crystalline solid widely utilized in organic synthesis as an electrophilic fluorinating agent.[1][2] Its ability to introduce fluorine atoms into organic molecules makes it a critical tool in the development of pharmaceuticals, agrochemicals, and advanced materials, where fluorine incorporation can significantly enhance metabolic stability, bioavailability, and binding affinity.[2][3] This guide provides a comprehensive overview of its mechanism of action, alternative reactivity pathways, factors influencing its reactivity, and detailed experimental protocols.
Core Mechanism: Electrophilic Fluorination
The primary mechanism of action for N-Fluoropyridinium tetrafluoroborate involves the electrophilic transfer of a fluorine atom to a nucleophilic substrate. The N-F bond in the N-fluoropyridinium cation is polarized, rendering the fluorine atom electrophilic (often denoted as "F⁺"). The reaction proceeds via a nucleophilic attack on this electrophilic fluorine.
The general mechanism can be summarized as follows:
-
A nucleophile (Nu⁻) attacks the electron-deficient fluorine atom of the N-fluoropyridinium cation.
-
This results in the formation of a new carbon-fluorine (or other atom-fluorine) bond.
-
The pyridine molecule is released as a neutral leaving group.
This process allows for the precise and selective introduction of fluorine into a wide array of substrates, including carbanions, enolates, silyl enol ethers, and electron-rich aromatic compounds.[4][5]
Alternative Reactivity Pathways
While electrophilic fluorination is its primary role, N-fluoropyridinium salts can exhibit other modes of reactivity depending on the reaction conditions and substrate.[6]
-
Single-Electron Transfer (SET): N-fluoropyridinium salts can function as one-electron oxidants. The SET pathway is an alternative to the direct nucleophilic attack on the fluorine atom and can lead to radical intermediates.[6][7]
-
Carbenoid Behavior: In the presence of a strong base, proton abstraction from the 2-position of the pyridine ring can occur, leading to the formation of a carbene-like intermediate.[4][6]
-
Cine-/Tele- Substitution: This pathway involves a nucleophilic aromatic substitution where the nucleophile attacks the pyridine ring, typically at the 2- or 4-position, rather than the fluorine atom.[4][6]
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 107264-09-5 | [2] |
| Molecular Formula | C₅H₅BF₅N | [2] |
| Molecular Weight | 184.90 g/mol | [2] |
| Appearance | Off-white powder | [2][8] |
| Melting Point | 186-192 °C | [2] |
| Effective Fluorine Content | 102.7 g/kg | [9] |
Spectroscopic Data (in CD₃CN)
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant | Reference(s) |
| ¹H NMR | 9.23 (H-2) | - | [10] |
| 8.77 (H-4) | - | [1] | |
| 8.32 (H-3) | - | [1] | |
| ¹⁹F NMR | 48.8 (N-F) | - | [1] |
| -150.3 (BF₄⁻) | - | [10] | |
| ¹⁵N NMR | -185.3 (N-1) | ¹J(N,F) = 128 Hz | [10] |
Quantitative Reactivity Comparison
Kinetic studies have been conducted to establish a quantitative reactivity scale for various N-F fluorinating agents. The reactivity is influenced by the substituents on the pyridine ring.[11][12]
| Reagent | Relative Rate Constant (k_rel) (vs. Selectfluor™) | Electrophilicity Parameter (E) | Reference(s) |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | ~10⁸ | - | [11][12] |
| Selectfluor™ | 1 (Reference) | - | [11][12] |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | ~1 | - | [11] |
| N-Fluoropyridinium tetrafluoroborate | ~10⁻⁶ | -9.89 | [11][13] |
| N-Fluorobenzenesulfonimide (NFSI) | ~10⁻⁴ | - | [11] |
Note: The reactivity scale shows that N-Fluoropyridinium tetrafluoroborate is significantly less reactive than highly substituted analogs like the pentachloro- derivative or reagents like Selectfluor™. The counterion (tetrafluoroborate vs. triflate) has little effect on reactivity.[11]
Experimental Protocols
Caution: N-Fluoropyridinium salts are stable, crystalline materials but should be handled with care in a dry atmosphere.[1] Reactions involving elemental fluorine require specialized equipment and training.[1]
Synthesis of N-Fluoropyridinium Tetrafluoroborate
This procedure represents a general one-step method for preparing N-fluoropyridinium salts.[5]
-
Apparatus: The reaction is carried out in a specialized apparatus suitable for handling fluorine gas, including stainless-steel tubing and fluorine-service pressure regulators and flowmeters.[1]
-
Procedure:
-
A solution of pyridine in anhydrous acetonitrile (CH₃CN) is prepared in a reaction vessel.
-
An equimolar amount of a Lewis acid, such as boron trifluoride (BF₃), is added to the solution to form the pyridine-BF₃ complex.
-
The solution is cooled to a low temperature (e.g., -40 °C to -20 °C).
-
A diluted mixture of fluorine gas in nitrogen (typically 10-20% F₂/N₂) is bubbled through the cooled solution with vigorous stirring.
-
The reaction progress is monitored, and upon completion, the product precipitates from the solution.
-
The crystalline product is isolated by filtration, washed with a cold solvent, and dried under vacuum.
-
General Protocol for Electrophilic Fluorination of a β-Ketoester
This protocol is representative of the use of N-Fluoropyridinium tetrafluoroborate for fluorinating active methylene compounds.
-
Materials:
-
β-Ketoester (substrate)
-
N-Fluoropyridinium tetrafluoroborate (fluorinating agent)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve the β-ketoester in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add N-Fluoropyridinium tetrafluoroborate (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC) or NMR spectroscopy.
-
Upon completion, quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the α-fluorinated β-ketoester.
-
Radiosynthesis of [¹⁸F]Tetrafluoroborate ([¹⁸F]TFB) for PET Imaging
While not a direct application of the title compound, the synthesis of [¹⁸F]TFB is highly relevant and involves similar chemistry. This method enhances specific activity for use as a PET imaging probe for the sodium/iodide symporter (NIS).[14]
-
Method: Direct radiofluorination on boron trifluoride (BF₃).[14]
-
Procedure:
-
Cyclotron-produced [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge.
-
A solution of BF₃ in a suitable solvent (e.g., petroleum ether/tetrahydrofuran) is passed through the cartridge, allowing the [¹⁸F]fluoride to react with BF₃.
-
The resulting [¹⁸F]TFB product is retained on the QMA cartridge.
-
The cartridge is rinsed with tetrahydrofuran and water to remove unreacted precursors.
-
The final [¹⁸F]TFB is eluted from the cartridge with isotonic saline, passed through neutral alumina cartridges for purification, and sterilized by filtration.[14] This automated process is rapid, typically completed within 10 minutes.[14]
-
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. 1-Fluoropyridinium tetrafluoroborate | 107264-09-5 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 13. Mayr's Database Of Reactivity Parameters: MoleculeN-fluoropyridinium tetrafluoroborate [cup.lmu.de]
- 14. Synthesis of 18F-Tetrafluoroborate via Radiofluorination of Boron Trifluoride and Evaluation in a Murine C6-Glioma Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Tame Fluorine: A Technical Guide to the Discovery and History of N-Fluoropyridinium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated organic compounds invaluable in pharmaceuticals, agrochemicals, and materials science. However, the inherent reactivity of elemental fluorine and other traditional fluorinating agents presented significant challenges and safety concerns for chemists. The landscape of electrophilic fluorination was revolutionized with the development of N-fluoropyridinium reagents. These stable, crystalline solids offered a safe and versatile means of introducing fluorine into a wide array of organic substrates, paving the way for new discoveries and applications. This in-depth technical guide explores the discovery, history, and fundamental chemistry of these indispensable reagents.
The Dawn of a New Era: The Discovery of Stable N-Fluoropyridinium Salts
Prior to the mid-1980s, electrophilic fluorination was often a hazardous endeavor, employing highly reactive and difficult-to-handle reagents like fluorine gas or xenon difluoride.[1] A significant breakthrough occurred in 1986 when Teruo Umemoto and his colleagues reported the synthesis of the first stable and easy-to-handle N-fluoropyridinium salts, such as N-fluoropyridinium triflate.[2][3] This seminal work marked a paradigm shift in fluorination chemistry, providing chemists with a new class of reagents that were not only effective but also amenable to routine laboratory use.[4][5]
Umemoto's initial approach involved the direct fluorination of a pyridine-Lewis acid or pyridine-Brønsted acid complex with a dilute stream of fluorine gas (typically 10% F₂ in N₂).[3] This method overcame the inherent instability of the simple pyridine-F₂ adduct, which was known to be explosive.[6] The presence of a non-nucleophilic counteranion, such as triflate (TfO⁻) or tetrafluoroborate (BF₄⁻), was crucial for the stability of the resulting N-fluoropyridinium salt.[2][3]
Tailoring Reactivity: The Evolution of N-Fluoropyridinium Reagents
A key advantage of N-fluoropyridinium reagents is the ability to tune their reactivity by modifying the substituents on the pyridine ring or by altering the counteranion.[2][7] This tunability allows for the selective fluorination of a wide range of substrates, from highly reactive carbanions to less reactive aromatic compounds.[3]
Substituent Effects on the Pyridine Ring
The electrophilic fluorinating power of N-fluoropyridinium salts is directly related to the electron density at the nitrogen atom. Electron-withdrawing groups on the pyridine ring increase the electrophilicity of the fluorine atom, leading to more powerful fluorinating agents.[1][7] Conversely, electron-donating groups decrease the reactivity. This relationship allows for a rational selection of the appropriate reagent for a specific transformation.[2] For instance, the highly reactive N-fluoro-2,6-dichloropyridinium triflate is capable of fluorinating less reactive substrates, while the milder N-fluoro-2,4,6-trimethylpyridinium triflate is suitable for more sensitive substrates.[4][8]
The Role of the Counteranion
The counteranion also plays a role in the stability and reactivity of N-fluoropyridinium salts.[1] Non-nucleophilic and weakly coordinating anions like triflate, tetrafluoroborate, and hexafluorophosphate are commonly used to ensure the stability of the cationic N-fluoropyridinium moiety.[9]
Zwitterionic and Dimeric Reagents
Further innovation in this field led to the development of zwitterionic N-fluoropyridinium sulfonates and dimeric N,N'-difluorobipyridinium salts. The zwitterionic reagents, such as N-fluoropyridinium-2-sulfonate, exhibit unique selectivity, particularly in the ortho-fluorination of phenols, which is attributed to hydrogen bonding between the sulfonate group and the substrate.[3] Dimeric reagents, like N,N'-difluoro-2,2'-bipyridinium bis(tetrafluoroborate), were found to be highly reactive fluorinating agents with a high effective fluorine content.[1]
Quantitative Data on N-Fluoropyridinium Reagents
The ability to quantify the reactivity of different fluorinating agents is crucial for reaction design and optimization. Kinetic studies have been instrumental in establishing a reactivity scale for various N-fluoropyridinium salts.
Table 1: Relative Reactivity of Selected N-Fluoropyridinium Reagents
| Reagent | Relative Rate Constant (k_rel) vs. Selectfluor® |
| N-fluoro-2,4,6-trimethylpyridinium triflate | 0.00001 |
| N-fluoropyridinium triflate | 0.001 |
| N-fluoro-2-chloropyridinium triflate | 0.1 |
| Selectfluor® (Reference) | 1 |
| N-fluoro-2,6-dichloropyridinium triflate | 1.3 |
| N-fluoro-2,6-dichloropyridinium tetrafluoroborate | 1.2 |
| N-fluoro-2,3,4,5,6-pentachloropyridinium triflate | 100 |
Data sourced from Rozatian et al. (2018). The relative rate constants were determined for the fluorination of a 1,3-dicarbonyl compound in acetonitrile.[4][10][11][12]
Table 2: Physical Properties of Common N-Fluoropyridinium Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| N-fluoropyridinium triflate | C₆H₅F₄NO₃S | 247.17 | 185–187 |
| N-fluoro-2,4,6-trimethylpyridinium triflate | C₉H₁₁F₄NO₃S | 289.25 | 145-147 |
| N-fluoropyridinium tetrafluoroborate | C₅H₅BF₅N | 184.90 | 90-91 |
| N-fluoro-2,6-dichloropyridinium triflate | C₆H₃Cl₂F₄NO₃S | 316.06 | 168-170 |
Data compiled from various sources.[6][13][14][15]
Experimental Protocols
Synthesis of N-Fluoropyridinium Triflate
This protocol is adapted from the procedure reported by Umemoto et al. in Organic Syntheses.[2]
Materials:
-
Pyridine (distilled from CaH₂)
-
Sodium trifluoromethanesulfonate (sodium triflate)
-
Acetonitrile (dry)
-
10% Fluorine in Nitrogen gas mixture
-
Celite®
-
Ethyl acetate (dry)
-
Diethyl ether (dry)
Procedure:
-
A 300-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet tube is charged with pyridine (4.74 g, 0.06 mol), sodium triflate (10.3 g, 0.06 mol), and dry acetonitrile (80 mL).
-
The flask is purged with nitrogen, and the mixture is cooled to -40 °C in a dry ice-acetonitrile bath.
-
A 10% fluorine/90% nitrogen gas mixture is introduced above the surface of the rapidly stirred solution at a rate of 90 mL/min. The reaction is monitored by periodically testing the gas outlet for the presence of unreacted fluorine with potassium iodide paper. The reaction is typically complete after 4-5 hours.
-
The reaction mixture is warmed to room temperature and filtered through a pad of Celite to remove the precipitated sodium fluoride.
-
The filtrate is concentrated under reduced pressure without heating.
-
The resulting crystalline residue is washed with dry ethyl acetate (30 mL) to give the crude product.
-
The crude product is recrystallized from a mixture of dry acetonitrile (18 mL) and dry diethyl ether (36 mL) to yield pure N-fluoropyridinium triflate as white crystals (10.0–10.3 g, 68–70% yield), mp 182 °C.[2]
General Procedure for the Fluorination of an Enol Silyl Ether
This protocol is a general representation of the fluorination of a silyl enol ether using N-fluoropyridinium triflate.[2]
Materials:
-
Enol silyl ether
-
N-Fluoropyridinium triflate
-
Dichloromethane (dry)
-
Water
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
To a solution of the enol silyl ether (1.0 equiv) in dry dichloromethane in a round-bottomed flask under an inert atmosphere (e.g., argon), N-fluoropyridinium triflate (1.1 equiv) is added in one portion at room temperature.
-
The reaction mixture is stirred at 20–25 °C for 8 hours or until the reaction is complete as monitored by TLC or GC.
-
The reaction mixture is poured into water and extracted with dichloromethane (3 x volumes).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the corresponding α-fluoro ketone.
Visualizing the Chemistry of N-Fluoropyridinium Reagents
Synthesis of N-Fluoropyridinium Salts
Caption: General workflow for the synthesis of N-fluoropyridinium salts.
General Mechanism of Electrophilic Fluorination
Caption: Proposed mechanism for electrophilic fluorination by N-fluoropyridinium reagents.
Structure-Reactivity Relationship
Caption: Influence of pyridine ring substituents on reagent reactivity.
Conclusion
The discovery and development of N-fluoropyridinium reagents represent a landmark achievement in organic fluorine chemistry. These versatile, stable, and tunable reagents have transformed the field of electrophilic fluorination from a niche and hazardous practice into a mainstream synthetic methodology. Their impact is evident in the countless fluorinated molecules that have been synthesized for applications in medicine, agriculture, and materials science. The continued exploration of N-fluoro chemistry promises to yield even more sophisticated and selective fluorinating agents, further expanding the horizons of modern chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. WO1992012983A1 - A method of fluorinating by using n-fluoropyridinium pyridine heptafluorodiborate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. N-Fluoropyridinium trifluoromethanesulfonate, 95% 1 g | Request for Quote [thermofisher.com]
- 14. N-Fluoropyridinium triflate - Wikipedia [en.wikipedia.org]
- 15. N-Fluoropyridinium trifluoromethanesulfonate, 95% | Fisher Scientific [fishersci.ca]
Spectroscopic Profile of 1-Fluoropyridinium Tetrafluoroborate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoropyridinium tetrafluoroborate, a versatile electrophilic fluorinating reagent.[1] Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, alongside detailed experimental protocols and a visualization of its electrochemical reduction pathway.
Executive Summary
This compound (C₅H₅BF₅N, MW: 184.90 g/mol ) is a white to off-white crystalline solid with a melting point of 186-192 °C.[1] It is widely used in organic synthesis to introduce fluorine atoms into molecules, a critical step in the development of many pharmaceuticals and advanced materials.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This guide presents a consolidation of its ¹H, ¹³C, and ¹⁹F NMR, characteristic IR absorptions, and expected mass spectrometric behavior.
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.
| ¹H NMR | Data (CD₃CN) |
| Proton | Chemical Shift (δ) / ppm |
| H-2, H-6 (ortho) | 9.19 (m) |
| H-4 (para) | 8.69 (m) |
| H-3, H-5 (meta) | 8.27 (m) |
| ¹³C NMR | Data (CD₃CN) |
| Carbon | Chemical Shift (δ) / ppm |
| C-2, C-6 | 148.9 |
| C-4 | 142.6 |
| C-3, C-5 | 128.8 |
| ¹⁹F NMR | Data (CD₃CN) |
| Fluorine | Chemical Shift (δ) / ppm |
| N-F | 45.8 |
| BF₄⁻ | -150.7 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| Aromatic C-H | 3150-3000 | Stretching |
| C=C and C=N (in-ring) | 1640-1450 | Stretching |
| N-F | ~800-900 | Stretching |
| BF₄⁻ | 1150-900 (broad, strong) | B-F Stretching |
The tetrafluoroborate anion typically displays a very strong and broad absorption band in the 1150-900 cm⁻¹ region due to the B-F stretching vibrations.[2][3] The pyridinium ring will exhibit characteristic aromatic C-H stretches above 3000 cm⁻¹ and several in-plane ring stretching vibrations (C=C and C=N) in the 1640-1450 cm⁻¹ region.[4][5]
Mass Spectrometry (MS)
As an ionic compound, electrospray ionization (ESI) is the most suitable method for the mass spectrometric analysis of this compound.
| Ion | Expected m/z | Notes |
| [C₅H₅NF]⁺ | 98.04 | The intact 1-Fluoropyridinium cation. |
| [BF₄]⁻ | 86.80 | The tetrafluoroborate anion (in negative ion mode). |
In positive ion mode, the primary observed species would be the 1-Fluoropyridinium cation at m/z 98.04. Depending on the ESI conditions, aggregates of the intact salt, such as [(C₅H₅NF)(BF₄) + C₅H₅NF]⁺, may also be observed.[6] Fragmentation of the cation under tandem MS (MS/MS) conditions could involve the loss of a fluorine atom or other fragmentation pathways of the pyridine ring.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃, DMSO-d₆) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR:
-
Observe Frequency: As per the spectrometer field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: The residual solvent peak (e.g., CD₃CN at 1.94 ppm).
-
-
¹³C NMR:
-
Observe Frequency: As per the spectrometer field strength.
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak (e.g., CD₃CN at 1.32 and 118.26 ppm).
-
-
¹⁹F NMR:
-
Observe Frequency: As per the spectrometer field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Referencing: An external standard such as CFCl₃ at 0.0 ppm.
-
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and even pressure to the sample.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a solvent compatible with electrospray ionization, such as acetonitrile or methanol.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
If necessary, add a small amount of a volatile acid (e.g., 0.1% formic acid) to aid in protonation for positive ion mode, although as a pre-formed salt, this is often not necessary.
Instrumentation and Parameters:
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: ESI, positive and negative modes.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas: Nitrogen, at a pressure and flow rate optimized for the instrument.
-
Drying Gas: Nitrogen, at a temperature and flow rate optimized for the instrument.
-
Mass Range: m/z 50-500.
Electrochemical Reduction Pathway
This compound can undergo electrochemical reduction. The initial step is a one-electron reduction to form a neutral radical, which can then undergo further reactions. The following diagram illustrates a plausible pathway.
This pathway highlights the initial formation of a neutral radical upon one-electron reduction. This radical can then dimerize or lose a fluoride ion to form pyridine, which can lead to further products.
References
The Solubility Profile of 1-Fluoropyridinium Tetrafluoroborate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a detailed overview of the solubility characteristics of 1-Fluoropyridinium tetrafluoroborate, a versatile electrophilic fluorinating reagent, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this reagent in their work. The guide summarizes known quantitative solubility data, offers qualitative solubility information, and presents a comprehensive experimental protocol for determining solubility.
Core Topic: Solubility of this compound
This compound is a key reagent in modern organic synthesis, valued for its ability to introduce fluorine atoms into molecules.[1] Its effectiveness in chemical reactions is often dependent on its solubility in the chosen solvent system. Understanding the solubility of this salt is therefore crucial for reaction optimization, purification, and overall experimental design.
Quantitative Solubility Data
Quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific value for its solubility in dichloromethane has been reported.
| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |
| Dichloromethane | CH₂Cl₂ | 0.05 | Not Specified |
Note: The temperature for this measurement was not specified in the available literature.[2]
Qualitative Solubility Profile
While comprehensive quantitative data is limited, the general solubility behavior of 1-Fluoropyridinium salts is established. These salts are typically freely soluble in polar aprotic solvents.[2] Conversely, they are generally insoluble or only sparingly soluble in nonpolar organic solvents.[2] Based on this trend, the expected solubility of this compound in various common organic solvents is categorized below.
| Solvent | Type | Expected Solubility |
| Acetonitrile | Polar Aprotic | Freely Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble |
| Methanol | Polar Protic | Likely Soluble |
| Acetone | Polar Aprotic | Moderately to Sparingly Soluble |
| Tetrahydrofuran (THF) | Nonpolar/Weakly Polar | Sparingly Soluble to Insoluble |
| Toluene | Nonpolar | Insoluble |
| Hexanes | Nonpolar | Insoluble |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method and UV/Vis Spectroscopy
For researchers requiring precise solubility values in a specific solvent, the following protocol outlines a reliable method for experimental determination. This procedure is a synthesized standard method based on the widely accepted shake-flask technique coupled with concentration analysis by UV/Vis spectroscopy.[3][4][5][6][7][8]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or flasks with secure caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
Part 1: Preparation of Saturated Solution
-
Add Excess Solute: To a series of vials, add a pre-weighed excess amount of this compound to a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. To separate the saturated solution from the excess solid, carefully draw the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to erroneously high solubility values.
Part 2: Preparation of Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.
-
UV/Vis Measurement: Using the UV/Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Plotting the Curve: Plot the measured absorbance versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration. This is the Beer-Lambert law calibration curve.[9]
Part 3: Determination of Solubility
-
Sample Preparation: The saturated solution obtained in Part 1 may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the (potentially diluted) saturated solution at the λmax.
-
Calculate Concentration: Using the equation from the calibration curve, calculate the concentration of the (diluted) saturated solution. If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.
Visualizing the Workflow
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for solubility determination.
Caption: Impact of solubility on chemical synthesis.
References
- 1. This compound | 107264-09-5 [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scribd.com [scribd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Safety and Handling of 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Fluoropyridinium tetrafluoroborate (CAS No. 107264-09-5), a versatile electrophilic fluorinating agent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is an off-white crystalline solid.[1] It is widely used in organic synthesis to introduce fluorine atoms into molecules, a critical step in the development of many pharmaceuticals and advanced materials.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 107264-09-5 | [1][3] |
| Molecular Formula | C₅H₅BF₅N | [1][3] |
| Molecular Weight | 184.90 g/mol | [1][3] |
| Appearance | Off-white powder/crystalline solid | [1] |
| Melting Point | 186-192 °C | [1] |
| Solubility | Soluble in polar organic solvents like acetonitrile. Sparingly soluble in nonpolar organic solvents. Decomposes slowly in water. | [4] |
Hazard Identification and Toxicological Information
This compound is a hazardous substance that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed. While specific LD50 and LC50 data are not available, the primary hazards are associated with its corrosive nature and the potential for the release of fluoride ions upon contact with moisture or biological tissues.
Hazard Statement Summary:
The fluoride ion can penetrate the skin and deep tissue, leading to delayed and severe pain, tissue damage, and systemic toxicity.[7][8] Systemic effects of fluoride ion absorption can include hypocalcemia (low serum calcium) and hypomagnesemia, which can lead to cardiac arrhythmias.[8]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and dust, which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and severe burns. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory Protection | Use in a certified chemical fume hood. If weighing outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary. | To prevent inhalation of the powder. |
Safe Handling and Experimental Protocol
All operations involving this compound should be conducted in a well-ventilated chemical fume hood.
Experimental Workflow:
Caption: Safe handling workflow for this compound.
Detailed Protocol:
-
Preparation:
-
Before starting any work, ensure you are wearing the appropriate PPE as detailed in Section 3.
-
Conduct all manipulations of the solid and its solutions within a certified chemical fume hood.
-
Have a spill kit readily available. The kit should include an inert absorbent material and a neutralizing agent such as calcium carbonate or sodium bicarbonate.
-
-
Handling and Use:
-
When weighing the solid, use a disposable weighing boat or glassine paper to avoid contamination of the balance.
-
Add the solid to the reaction vessel carefully to avoid generating dust.
-
Keep the container of this compound tightly closed when not in use to prevent absorption of moisture.
-
The reagent is an electrophilic fluorinating agent and should be handled with the same precautions as other corrosive and reactive chemicals.[1]
-
-
Reaction Quenching:
-
At the end of the reaction, any unreacted this compound should be quenched carefully. A common method is the slow addition of a nucleophilic solvent like methanol or water, but this should be done with caution in an ice bath due to the potential for an exothermic reaction.
-
-
Cleanup and Decontamination:
-
All glassware that has been in contact with the reagent should be decontaminated. This can be done by rinsing with a suitable solvent, followed by a wash with soap and water.
-
Dispose of all waste, including empty containers, contaminated PPE, and reaction residues, in accordance with institutional and local regulations for hazardous chemical waste.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. While flushing, remove all contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.[7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and then drink one or two glasses of water or milk. Seek immediate medical attention.[9] |
Fire-Fighting Measures
This compound is not flammable. However, in the event of a fire involving this chemical, the following measures should be taken:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen fluoride, boron oxides, and nitrogen oxides.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.[1]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.
Potential Toxicity Pathway
The primary toxic effect of this compound upon skin or mucosal contact is severe chemical burns. If absorbed, the dissociated fluoride ion can cause systemic toxicity.
Caption: Simplified potential toxicity pathway of this compound.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound = 95 107264-09-5 [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 1-Fluoropyridinium Trifluoromethanesulfonate | 107263-95-6 | TCI EUROPE N.V. [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
theoretical studies on 1-Fluoropyridinium tetrafluoroborate reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a prominent member of the N-F class of electrophilic fluorinating agents, which are indispensable tools in medicinal chemistry and materials science for the precise introduction of fluorine atoms into organic molecules.[1][2] The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making a deep understanding of the fluorinating agent's reactivity paramount.[1] This guide provides a comprehensive overview of the theoretical principles governing the reactivity of this compound, synthesizing experimental kinetic data with computational insights from related systems to elucidate the factors controlling its fluorinating power.
The Electronic Structure of the N-F Bond: A Source of Electrophilic Fluorine
The capacity of 1-fluoropyridinium salts to act as electrophilic fluorinating agents stems from the unique nature of the nitrogen-fluorine bond. While fluorine is the most electronegative element, its bond to a cationic nitrogen atom in the pyridinium ring creates a highly polarized N-F bond with a significant partial positive charge on the nitrogen and a partial negative charge on the fluorine. However, the key to its electrophilic character is the bond's weakness and the low energy of its lowest unoccupied molecular orbital (LUMO), which is localized on the σ* orbital of the N-F bond. This makes the fluorine atom susceptible to attack by nucleophiles, despite its high electronegativity.
Computational studies on related halogenated pyridinium cations, using methods like Density Functional Theory (DFT), have visualized the electrostatic potential (ESP) on the molecule's surface.[3][4] These studies reveal regions of depleted electron density, known as σ-holes, which contribute to the electrophilic nature of the halogen. In the case of N-fluoropyridinium salts, the entire cationic ring withdraws electron density, rendering the attached fluorine atom "electrophilic" and ready for transfer to a nucleophilic center.
Mechanistic Pathways for Fluorine Transfer
The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of active discussion, with two primary pathways proposed: a direct, two-electron Sₙ2-type process and a single-electron transfer (SET) mechanism.[2][5]
Sₙ2-like Mechanism
In this pathway, a nucleophile (Nu⁻) directly attacks the fluorine atom, leading to the concerted cleavage of the N-F bond and the formation of a new C-F bond. The pyridinium moiety acts as the leaving group. Kinetic studies on a range of N-F reagents, including N-fluoropyridinium salts, have shown reactivity trends consistent with an Sₙ2-like transition state.[6] For example, Hammett correlations from these studies indicate a significant buildup of positive charge at the reaction center in the transition state, which supports a direct displacement mechanism.[6]
Single-Electron Transfer (SET) Mechanism
Alternatively, the reaction can be initiated by the transfer of a single electron from the nucleophile to the N-fluoropyridinium cation. This forms a pyridinyl radical and a nucleophilic radical. Subsequent fragmentation of the pyridinyl radical releases a fluorine radical (F•), which then combines with the nucleophilic radical to form the final product.[5] Evidence for the SET mechanism has been reported for the fluorination of certain aromatic compounds and other easily oxidized substrates.[5]
The operative mechanism likely depends on the specific nucleophile, the N-F reagent, and the reaction conditions.
Quantitative Reactivity and Influencing Factors
While detailed theoretical calculations on this compound are not extensively published, a robust experimental framework provides quantitative data on its reactivity relative to other common N-F agents.[6] This data serves as a valuable benchmark for understanding the theoretical principles at play.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 107264-09-5 | [1] |
| Molecular Formula | C₅H₅BF₅N | [1] |
| Molecular Weight | 184.90 g/mol | [1] |
| Appearance | Off-white powder | [1] |
| Melting Point | 186-192 °C | [1] |
| Solubility | Soluble in acetonitrile; sparingly soluble in dichloromethane |[7] |
Table 2: Experimentally Determined Relative Reactivity of Electrophilic Fluorinating Agents This table summarizes kinetic data from studies using 1,3-diaryl-1,3-dicarbonyl derivatives as nucleophiles in acetonitrile. Reactivity is shown relative to Selectfluor®.
| Fluorinating Agent | Abbreviation | Relative Rate Constant (k_rel) |
| Selectfluor® | - | 1.00 |
| N-Fluorobenzenesulfonimide | NFSI | 0.44 |
| N-Fluoropyridinium tetrafluoroborate | NFPY-BF₄ | ~0.1 (Estimated from homologous series) |
| 2,6-Dichloro-N-fluoropyridinium BF₄ | - | 1.03 |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium OTf | - | 1.82 x 10³ |
| Data adapted from Hodgson et al.[6] |
Factors Influencing Reactivity
Several factors, controllable by chemists, modulate the reactivity of N-fluoropyridinium salts. A theoretical understanding of these factors is crucial for reagent selection and reaction design.
-
Ring Substituents: Electron-withdrawing groups on the pyridinium ring increase the electrophilicity of the fluorine atom by further delocalizing the positive charge and lowering the energy of the N-F σ* orbital. This enhances the reagent's fluorinating power, as seen in the dramatic rate increase for the pentachloro-substituted salt in Table 2.[6]
-
Counter-Anion: The counter-anion (e.g., BF₄⁻ vs. OTf⁻) can subtly influence reactivity. While kinetic studies suggest the effect is minimal for some salts, the anion's primary role often relates to the reagent's stability and solubility in a given solvent, which can impact reaction rates and yields.[6][7][8]
-
Nucleophile: The nature of the nucleophile is critical. Soft, easily polarizable nucleophiles often favor the Sₙ2 pathway, whereas easily oxidized nucleophiles may react via the SET mechanism.
Experimental and Computational Protocols
Representative Experimental Protocol: Kinetic Measurement
The following is a generalized protocol for determining reaction kinetics, based on methodologies used for establishing reactivity scales.[6]
-
Preparation of Solutions: Stock solutions of the N-fluoropyridinium salt and the nucleophile (e.g., a 1,3-dicarbonyl compound) are prepared in dry acetonitrile (CH₃CN).
-
Spectrophotometric Monitoring: The reaction is initiated by mixing the reagent solutions in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.
-
Data Acquisition: The change in absorbance at a specific wavelength (corresponding to the consumption of the nucleophile or formation of the product) is monitored over time.
-
Kinetic Analysis: The observed rate constants (k_obs) are determined by fitting the absorbance vs. time data to a pseudo-first-order kinetic model. Second-order rate constants (k₂) are then calculated by dividing k_obs by the concentration of the reagent in excess.
Representative Computational Protocol: DFT Analysis
This outlines a typical workflow for the theoretical investigation of a fluorination reaction mechanism, based on protocols from related computational studies.[3][9]
-
Method Selection: A DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p), def2-TZVPP) are chosen. An implicit solvent model (e.g., SMD, PCM) is included to simulate solution-phase conditions.[9]
-
Structure Optimization: The ground state geometries of the reactants (this compound and nucleophile) and products are optimized.
-
Transition State (TS) Search: The transition state structure connecting reactants and products is located using algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/3) methods.
-
Verification: Frequency calculations are performed to confirm that reactants and products are true minima (zero imaginary frequencies) and the TS is a first-order saddle point (one imaginary frequency).
-
Energy Profile: The activation energy (ΔG‡) and reaction energy (ΔG_rxn) are calculated from the Gibbs free energies of the optimized structures to construct a reaction energy profile.
Conclusion and Future Outlook
The reactivity of this compound is governed by the electronic properties of its polarized N-F bond, allowing it to act as an effective electrophilic fluorinating agent. While the precise mechanism can vary, kinetic evidence often points towards an Sₙ2-like pathway. The fluorinating power of the broader N-fluoropyridinium class can be rationally tuned by modifying the electronic substituents on the pyridine ring, a principle supported by extensive experimental data.
For drug development professionals and synthetic chemists, this theoretical framework provides a basis for rational reagent selection. However, this guide also highlights a clear opportunity for further research. Detailed computational studies, including transition state analysis and molecular dynamics simulations, specifically on this compound and its reactions, would provide deeper insights, resolve mechanistic ambiguities, and ultimately enable the more precise and predictable use of this vital reagent in the synthesis of next-generation pharmaceuticals and materials.
References
- 1. innospk.com [innospk.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Dissection of Alkylpyridinium Structures to Understand Deamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Fluoropyridinium Tetrafluoroborate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Fluoropyridinium tetrafluoroborate, a versatile and effective electrophilic fluorinating agent, in key organic synthesis transformations. The strategic introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological and material properties, making this reagent a valuable tool in drug discovery and materials science.[1][2][3]
Overview and Properties
This compound is an off-white, crystalline solid that serves as a source of electrophilic fluorine ("F+").[1][3] It is favored for its relatively high stability, ease of handling compared to gaseous fluorine, and its predictable reactivity in a variety of transformations.[2]
Chemical Properties:
| Property | Value |
| CAS Number | 107264-09-5 |
| Molecular Formula | C₅H₅BF₅N |
| Molecular Weight | 184.90 g/mol |
| Appearance | Off-white powder |
| Melting Point | 186-192 °C |
Key Applications and Protocols
This section details the application of this compound in three significant synthetic methodologies: the one-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines, the palladium-catalyzed ortho-fluorination of 2-arylpyridines, and the enantioselective fluorination of β-ketoesters.
One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines from Styrenes
The synthesis of C-3 fluorinated imidazo[1,2-a]pyridines can be efficiently achieved through a one-pot, three-step sequence starting from readily available styrenes.[4][5] This methodology is notable for its operational simplicity and broad substrate scope.[4] The reaction proceeds via a sequential keto-bromination, condensation, and subsequent fluorination.[4][5]
Experimental Protocol:
-
To a solution of styrene (1.0 equiv.) in a mixture of tert-butanol and water, add N-bromosuccinimide (NBS) (2.0 equiv.).
-
Stir the mixture at room temperature until the styrene is consumed (monitoring by TLC).
-
Add 2-aminopyridine (1.2 equiv.) to the reaction mixture and continue stirring.
-
Once the condensation is complete, add this compound (2.0 equiv.).
-
Continue stirring at room temperature until the fluorination is complete.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-fluoro-imidazo[1,2-a]pyridine.[4][6]
Quantitative Data:
The following table summarizes the yields for the synthesis of various 3-fluoro-imidazo[1,2-a]pyridines using this one-pot protocol.
| Styrene Derivative | 2-Aminopyridine Derivative | Yield (%) |
| Styrene | 2-Aminopyridine | 82 |
| 4-Methylstyrene | 2-Aminopyridine | 78 |
| 4-Methoxystyrene | 2-Aminopyridine | 75 |
| 4-Chlorostyrene | 2-Aminopyridine | 68 |
| Styrene | 5-Methyl-2-aminopyridine | 79 |
| Styrene | 5-Chloro-2-aminopyridine | 65 |
Table adapted from data presented in supporting information of cited literature.[4][6]
Palladium-Catalyzed Ortho-Fluorination of 2-Arylpyridines
This compound is an effective fluorine source for the palladium-catalyzed C-H fluorination of 2-arylpyridines, providing a direct method for the synthesis of ortho-fluorinated biaryls.[1][7] This transformation is typically carried out under microwave irradiation, which significantly accelerates the reaction.[1]
Experimental Protocol:
-
In a microwave vial, combine 2-arylpyridine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂) (10 mol%), and this compound (1.5 equiv.).
-
Add anhydrous acetonitrile as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1.5 hours.[7]
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the ortho-fluorinated product.[7]
Quantitative Data:
The following table presents the yields for the palladium-catalyzed ortho-fluorination of various 2-arylpyridine substrates.
| 2-Arylpyridine Substrate | Yield (%) |
| 2-Phenylpyridine | 69 |
| 2-(p-Tolyl)pyridine | 65 |
| 2-(p-Methoxyphenyl)pyridine | 58 |
| 2-(p-Chlorophenyl)pyridine | 72 |
| 2-(Naphthalen-2-yl)pyridine | 61 |
Table compiled from representative examples in the literature.[7][8]
Enantioselective Fluorination of β-Ketoesters
This compound can be employed in the enantioselective fluorination of β-ketoesters when used in conjunction with a chiral catalyst. Chiral bis(oxazoline)-copper(II) complexes have proven to be effective catalysts for this transformation.[1][9] The addition of an electron-poor alcohol, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can significantly enhance the enantioselectivity.[1]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Electrophilic Fluorination of β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique properties of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability. The α-fluorination of β-ketoesters is a particularly valuable transformation, as the resulting compounds are versatile building blocks for the synthesis of a wide range of fluorinated drugs and bioactive compounds. This document provides detailed protocols for the electrophilic fluorination of β-ketoesters using two common and efficient fluorinating agents: N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.
Reaction Principle
The electrophilic fluorination of a β-ketoester proceeds through the formation of an enolate intermediate in the presence of a base or a Lewis acid catalyst. This nucleophilic enolate then attacks the electrophilic fluorine atom of the fluorinating reagent (e.g., NFSI or Selectfluor®) to form the desired α-fluoro-β-ketoester. The choice of fluorinating agent, catalyst, and reaction conditions can be tailored to achieve high yields and, in the case of chiral substrates or catalysts, high stereoselectivity.[1][2]
Data Presentation
The following tables summarize quantitative data for the electrophilic fluorination of various β-ketoesters under different catalytic systems, providing a comparative overview of yields and enantioselectivities.
Table 1: Enantioselective Fluorination of Cyclic β-Ketoesters with NFSI
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | tert-butyl 2-oxocyclopentanecarboxylate | Pd-complex (5) | THF | 24 | 72 | 79 |
| 2 | ethyl 1-indanone-2-carboxylate | Cu(II)/(S,S)-Nap-(R,R)-Box | - | - | - | 34 |
| 3 | t-butyl 1-indanone-2-carboxylate | Chiral PTC (2) | - | - | high | 94-98 |
| 4 | alkyl 2-oxocyclopentane-1-carboxylates | Cu(II)/(S,S)-Nap-(R,R)-Box | - | - | - | 72-86 |
Table 2: Fluorination of β-Ketoesters with Selectfluor®
| Entry | Substrate | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Ethyl benzoylacetate | None | Acetonitrile | 120 | 88 (mono-fluoro) | [3] |
| 2 | Ethyl benzoylacetate | Na₂CO₃ | Acetonitrile | 120 | 88 (di-fluoro) | [3] |
| 3 | α-Methyl-β-ketoester | TiCl₄ | - | - | high | [2] |
| 4 | β-Ketoester | CpTiCl₃ | - | - | high | [2] |
| 5 | 3-Oxo-3-phenylpropionic acid | K₂CO₃ | Water/MeOH | 1 | - | [4] |
Experimental Protocols
Protocol 1: Enantioselective Fluorination of a Cyclic β-Ketoester using NFSI and a Chiral Palladium Catalyst
This protocol is adapted from the work of Sodeoka and co-workers for the enantioselective fluorination of β-ketoesters.[5]
Materials:
-
tert-butyl 2-oxocyclopentanecarboxylate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Chiral Palladium Complex (e.g., as described in Sodeoka et al.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of the chiral palladium complex (0.05 mmol, 5 mol%) in anhydrous THF (2 mL), add tert-butyl 2-oxocyclopentanecarboxylate (1.0 mmol) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10 minutes at room temperature.
-
Add NFSI (1.5 mmol) to the reaction mixture.
-
Stir the resulting suspension at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the α-fluoro-β-ketoester.
Protocol 2: General Procedure for the Fluorination of a β-Ketoester using Selectfluor®
This protocol provides a general method for the monofluorination of a β-ketoester in solution.
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate)
-
Selectfluor®
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the β-ketoester (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary significantly depending on the substrate, from a few hours to several days.[3] Monitor the reaction progress by TLC. For less reactive substrates, gentle heating may be required.
-
Once the starting material is consumed, pour the reaction mixture into water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. An eluent system of n-hexane/ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is commonly used.[6]
-
Collect the fractions containing the desired product and remove the solvent in vacuo to obtain the pure α-fluoro-β-ketoester.
Mandatory Visualization
Caption: General workflow for the electrophilic fluorination of β-ketoesters.
Caption: Simplified mechanism of electrophilic fluorination of β-ketoesters.
References
- 1. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols: 1-Fluoropyridinium Tetrafluoroborate for C-H Fluorination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoropyridinium tetrafluoroborate is a versatile and effective electrophilic fluorinating reagent employed in the synthesis of fluorinated organic molecules. The introduction of fluorine atoms into organic compounds is a critical strategy in medicinal chemistry and materials science, as it can significantly enhance pharmacological and physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in C-H fluorination reactions, a process of significant interest for late-stage functionalization in drug discovery.[2]
Key Applications
This compound is particularly effective in two key types of C-H fluorination reactions:
-
Palladium-Catalyzed ortho-C-H Fluorination of Arylpyridines: This method allows for the selective introduction of a fluorine atom at the ortho-position of the pyridine-directing group.
-
One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines: A multi-step reaction sequence involving bromination, condensation, and subsequent C-H fluorination.
Data Presentation
Table 1: Palladium-Catalyzed ortho-C-H Fluorination of 2-Arylpyridines
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(2-Fluorophenyl)pyridine | 69[3] |
| 2 | 2-(p-Tolyl)pyridine | 2-(2-Fluoro-4-methylphenyl)pyridine | 65 |
| 3 | 2-(p-Methoxyphenyl)pyridine | 2-(2-Fluoro-4-methoxyphenyl)pyridine | 58 |
| 4 | 2-(p-Chlorophenyl)pyridine | 2-(4-Chloro-2-fluorophenyl)pyridine | 72 |
Table 2: One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines from Styrenes
| Entry | Styrene Derivative | 2-Aminopyridine Derivative | Product | Yield (%) |
| 1 | Styrene | 2-Aminopyridine | 3-Fluoro-2-phenylimidazo[1,2-a]pyridine | 82[4] |
| 2 | 4-Methylstyrene | 2-Aminopyridine | 3-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine | 78 |
| 3 | 4-Methoxystyrene | 2-Aminopyridine | 3-Fluoro-2-(p-methoxyphenyl)imidazo[1,2-a]pyridine | 75 |
| 4 | 4-Chlorostyrene | 2-Aminopyridine | 2-(p-Chlorophenyl)-3-fluoroimidazo[1,2-a]pyridine | 80 |
| 5 | Styrene | 2-Amino-5-methylpyridine | 3-Fluoro-7-methyl-2-phenylimidazo[1,2-a]pyridine | 79 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed ortho-C-H Fluorination of 2-Phenylpyridine
This protocol is adapted from the procedure described by Sanford and coworkers.[3]
Materials:
-
2-Phenylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Acetonitrile (CH₃CN), anhydrous
-
Trifluorotoluene, anhydrous
-
Microwave reactor vials
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add 2-phenylpyridine (0.5 mmol, 1.0 equiv.), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol %), and this compound (231 mg, 1.25 mmol, 2.5 equiv.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (1.0 mL) and anhydrous trifluorotoluene (1.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 1.5 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-(2-fluorophenyl)pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: One-Pot Synthesis of 3-Fluoro-2-phenylimidazo[1,2-a]pyridine
This protocol is based on the work of Said and coworkers.[2]
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
2-Aminopyridine
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add styrene (0.5 mmol, 1.0 equiv.) and a mixture of tert-butanol and water (1:1, 5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (178 mg, 1.0 mmol, 2.0 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add 2-aminopyridine (56 mg, 0.6 mmol, 1.2 equiv.) to the reaction mixture and heat to 80 °C for 2 hours.
-
Cool the reaction mixture to room temperature and then add this compound (185 mg, 1.0 mmol, 2.0 equiv.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-fluoro-2-phenylimidazo[1,2-a]pyridine.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Reaction Mechanisms and Workflows
Palladium-Catalyzed C-H Fluorination Workflow
Caption: Workflow for Palladium-Catalyzed C-H Fluorination.
Proposed Mechanism for Palladium-Catalyzed C-H Fluorination
Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Fluorination.
One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines Workflow
Caption: Workflow for the One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines.
References
Application Notes: 1-Fluoropyridinium Tetrafluoroborate in Pharmaceutical Intermediate Synthesis
Introduction
1-Fluoropyridinium tetrafluoroborate is a versatile and effective electrophilic fluorinating reagent widely employed in the synthesis of pharmaceutical intermediates. The introduction of fluorine atoms into organic molecules can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This reagent offers a reliable method for the selective incorporation of fluorine into a variety of organic substrates under relatively mild conditions. It is an off-white, powdery solid that is stable under cool, dry conditions, making it a convenient tool for medicinal chemists.[2][4] This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical research and development.
Key Applications
This compound is utilized in several critical fluorination reactions for the synthesis of pharmaceutical intermediates. These include the fluorination of electron-rich aromatic and heterocyclic compounds, the synthesis of α-fluoro carbonyl compounds from enolates or their synthetic equivalents, and the preparation of fluorinated steroids.
Fluorination of Aromatic and Heterocyclic Compounds
The direct fluorination of aromatic and heterocyclic rings is a fundamental transformation in the synthesis of many pharmaceuticals. This compound can effectively fluorinate a range of electron-rich aromatic compounds.
-
Fluorination of Anisole: Anisole can be fluorinated to provide a mixture of 2-fluoroanisole and 4-fluoroanisole.[5]
-
Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines: A one-pot synthesis allows for the preparation of C-3 fluorinated imidazopyridines from styrenes and 2-aminopyridines, with this compound acting as the fluorine source in the final step.[6][7]
Table 1: Fluorination of Aromatic and Heterocyclic Compounds
| Substrate | Product(s) | Reagents and Conditions | Yield (%) | Reference |
| Anisole | 2-Fluoroanisole and 4-Fluoroanisole | This compound | 19% and 17% | [5] |
| Styrene and 2-aminopyridine | 2-phenyl-3-fluoro-imidazo[1,2-a]pyridine | 1. NBS (2 equiv), 2. 2-aminopyridine (1.2 equiv), 3. This compound (2 equiv), 0.5 mmol scale | 82 | [6][7] |
| 4-Methylstyrene and 2-aminopyridine | 2-(p-tolyl)-3-fluoro-imidazo[1,2-a]pyridine | 1. NBS (2 equiv), 2. 2-aminopyridine (1.2 equiv), 3. This compound (2 equiv), 0.5 mmol scale | 75 | [6][7] |
Diagram 1: General Workflow for One-Pot Synthesis of 3-Fluoro-Imidazo[1,2-a]pyridines
Caption: One-pot synthesis of 3-fluoro-imidazo[1,2-a]pyridines.
Synthesis of 2-Fluoropyridine Derivatives
Substituted 2-fluoropyridines are important building blocks in medicinal chemistry.[8] this compound can be used to synthesize these compounds from the corresponding substituted pyridines. The reaction proceeds via the formation of a 1-fluoropyridinium salt, which then rearranges upon treatment with a base.
Table 2: Synthesis of 2-Fluoropyridine Derivatives
| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| 4-tert-butyl-1-fluoropyridinium tetrafluoroborate | 4-tert-butyl-2-fluoropyridine | Et3N, rt, 35 min | 91 | [5] |
Diagram 2: Synthesis of 2-Fluoropyridine Derivatives
Caption: General scheme for the synthesis of 2-fluoropyridines.
Fluorination of Silyl Enol Ethers
Silyl enol ethers are versatile intermediates that serve as enolate surrogates for the synthesis of α-functionalized carbonyl compounds. Their reaction with this compound provides access to α-fluoroketones, which are prevalent motifs in pharmaceuticals.
-
Fluorination of 1-(trimethylsilyloxy)cyclohexene: The fluorination of this silyl enol ether has been studied, though the yields can be modest and reaction conditions may require optimization.[1]
Table 3: Fluorination of Silyl Enol Ethers
| Substrate | Product(s) | Reagents and Conditions | Yield (%) | Reference |
| 1-(trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | This compound, CH2Cl2, rt, 72h | trace | [5] |
| 1-(trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | This compound, CH2Cl2, reflux, 6h | 41 | [5] |
Fluorination of Steroids
Fluorinated steroids often exhibit enhanced biological activity compared to their non-fluorinated counterparts.[4] this compound has been used in the synthesis of fluorinated corticosteroids. The reaction typically involves the fluorination of an enol acetate derivative of the steroid.
Table 4: Electrophilic Fluorination of Steroid Enol Acetates
| Steroid Substrate (Enol Acetate) | Fluorinating Reagent | Product Ratio (α:β) | Reference |
| Progesterone enol acetate | 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | 13:87 | [9] |
Experimental Protocols
Protocol 1: Synthesis of 4-tert-butyl-2-fluoropyridine
This protocol describes the synthesis of a 2-fluoropyridine derivative from the corresponding 1-fluoropyridinium salt.[5]
Materials:
-
4-tert-butyl-1-fluoropyridinium tetrafluoroborate (1.9 g, 7.89 mmol)
-
Triethylamine (Et3N) (8 mL, 79 mmol)
-
1% Hydrochloric acid (HCl)
-
Pentane
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing triethylamine (8 mL), add ground crystals of 4-tert-butyl-1-fluoropyridinium tetrafluoroborate (1.9 g) in portions with stirring at room temperature over a period of approximately 30 minutes. An exothermic reaction will occur with each addition.
-
After the complete addition of the salt, continue stirring the solution for an additional 5 minutes.
-
Monitor the reaction progress by GC analysis to confirm the formation of 4-tert-butyl-2-fluoropyridine (expected yield: 91%).
-
Acidify the reaction mixture with 1% HCl.
-
Extract the product with pentane.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the product.
Diagram 3: Experimental Workflow for 2-Fluoropyridine Synthesis
Caption: Workflow for the synthesis of 4-tert-butyl-2-fluoropyridine.
Safety Precautions
This compound is a corrosive solid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
This compound is a valuable reagent for the introduction of fluorine into a range of substrates relevant to pharmaceutical synthesis. Its ease of handling and effectiveness in fluorinating diverse functionalities make it an important tool for drug discovery and development professionals. The protocols and data presented here provide a foundation for its application in the synthesis of novel fluorinated pharmaceutical intermediates.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Fluorination with 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed fluorination reactions utilizing 1-fluoropyridinium tetrafluoroborate as an electrophilic fluorine source. This method is particularly relevant for the late-stage fluorination of complex molecules, a critical process in drug discovery and development.
Introduction
The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties, including metabolic stability, binding affinity, and lipophilicity. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the precise installation of fluorine. This application note focuses on the use of this compound as a competent electrophilic fluorine source in conjunction with a palladium catalyst for the fluorination of various substrates, particularly those containing directing groups such as pyridines and quinolines.
Safety and Handling
Reagent Handling:
-
This compound: This reagent is an electrophilic fluorinating agent and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. It is a moisture-sensitive solid and should be stored in a desiccator.
-
Palladium Catalysts (e.g., Palladium(II) Acetate): Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are typically required for these reactions. Standard techniques for handling and dispensing anhydrous solvents should be followed.
Reaction Safety:
-
Microwave Reactions: When using microwave irradiation, ensure that the reaction is performed in sealed vessels designed for microwave synthesis to prevent pressure buildup and potential explosions.[1]
-
Pressure and Temperature: Monitor reaction temperature and pressure closely, especially for reactions conducted at elevated temperatures.
Reaction Mechanism
The palladium-catalyzed fluorination with electrophilic fluorine sources like this compound is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The key steps involve:
-
C-H Activation: The palladium(II) catalyst coordinates to a directing group on the substrate, facilitating the cleavage of a C-H bond to form a cyclometalated palladium(II) intermediate.
-
Oxidation: The resulting palladacycle is oxidized by the electrophilic fluorine source (this compound) from Pd(II) to a high-valent Pd(IV)-fluoride species.
-
Reductive Elimination: The Pd(IV) intermediate undergoes C-F reductive elimination to form the desired fluorinated product and regenerate the active palladium(II) catalyst.
Caption: Proposed catalytic cycle for palladium-catalyzed C-H fluorination.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Benzylic Fluorination of 8-Methylquinoline
This protocol describes the fluorination of the benzylic C-H bond of 8-methylquinoline using palladium(II) acetate and 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate under thermal conditions.[2]
Materials:
-
8-Methylquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
-
Benzene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 8-methylquinoline (1 equiv.).
-
Add palladium(II) acetate (10 mol %).
-
Add 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.5 equiv.).
-
Under an atmosphere of nitrogen or argon, add anhydrous benzene.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine conversion and yield.
-
For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Ortho-Fluorination of 2-Arylpyridines
This protocol details the ortho-fluorination of 2-arylpyridine substrates using palladium(II) acetate and this compound under microwave irradiation.[1][3]
Materials:
-
2-Arylpyridine substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Trifluorotoluene (anhydrous)
-
Microwave synthesis vials and instrument
Procedure:
-
In a microwave vial equipped with a small magnetic stir bar, add the 2-arylpyridine substrate (1 equiv.).
-
Add palladium(II) acetate (10 mol %).
-
Add this compound (1.5-2 equiv.).
-
In a glovebox or under an inert atmosphere, add a solution of anhydrous acetonitrile in anhydrous trifluorotoluene.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 1.5 to 4 hours.[1][3]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The reaction mixture is then filtered through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired ortho-fluorinated product.
Data Presentation
Table 1: Palladium-Catalyzed Benzylic Fluorination of 8-Methylquinoline Derivatives
| Entry | Substrate | Fluorinating Agent | Yield (%) | Reference |
| 1 | 8-Methylquinoline | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 59 (isolated) | [1] |
| 2 | 8-Methylquinoline | This compound | 36 (GC) | [1] |
Table 2: Palladium-Catalyzed Ortho-Fluorination of 2-Arylpyridine Derivatives
| Entry | Substrate | Fluorinating Agent | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | This compound | 69 (isolated) | [1] |
| 2 | 2-(p-Tolyl)pyridine | This compound | 55 (isolated) | [1] |
| 3 | 2-(4-Methoxyphenyl)pyridine | This compound | 45 (isolated) | [1] |
| 4 | 2-(4-Chlorophenyl)pyridine | This compound | 62 (isolated) | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the palladium-catalyzed fluorination of 2-arylpyridines.
Caption: General experimental workflow for microwave-assisted fluorination.
Logical Relationship: Reagent Selection
The choice of the N-fluoropyridinium salt can influence the reaction efficiency.
References
Application Notes & Protocols: Stereoselective Fluorination Using Chiral Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Consequently, the development of stereoselective fluorination methods is of paramount importance. While various catalytic systems have been established, the use of chiral pyridinium salts as the primary source of stereocontrol represents an emerging and less explored frontier in asymmetric fluorination.
These application notes provide a comprehensive overview of the principles, potential applications, and detailed protocols for employing chiral pyridinium salts in stereoselective fluorination reactions. The methodologies described herein are based on established principles of asymmetric organocatalysis and phase-transfer catalysis, adapted for the specific use of chiral pyridinium scaffolds.
Introduction to Chiral Pyridinium Salts in Asymmetric Catalysis
Chiral pyridinium salts are a versatile class of organic molecules that have found applications as phase-transfer catalysts and organocatalysts in a variety of asymmetric transformations. Their rigid, planar aromatic core, combined with chiral substituents appended to the nitrogen atom, allows for the creation of a well-defined chiral environment. The synthesis of enantiopure pyridinium salts is readily achievable, often through the Zincke reaction, which allows for the introduction of a chiral amine without racemization[1].
While their application in stereoselective fluorination is not yet widely established, the underlying principles of chiral ion-pairing and Lewis base catalysis suggest their significant potential. A chiral pyridinium salt can potentially induce enantioselectivity through several mechanisms:
-
As a Chiral Phase-Transfer Catalyst: The chiral pyridinium cation can form a tight ion pair with an anionic nucleophile or a deprotonated substrate (enolate), shuttling it into the organic phase and directing the subsequent reaction with an electrophilic fluorine source from a specific face.
-
As a Chiral Lewis Base Catalyst: The pyridinium salt can be a precursor to a chiral pyridinium ylide or a related Lewis basic species that can interact with the substrate to form a chiral enolate, which then reacts with the fluorinating agent.
-
Formation of a Chiral Fluorinating Reagent: Although less common, a chiral pyridinium salt could potentially be part of a more complex chiral fluorinating agent, where the stereochemical outcome is dictated by the catalyst's structure.
Applications in Drug Development and Medicinal Chemistry
The development of novel stereoselective fluorination methods using chiral pyridinium salts could provide access to a wide range of enantiomerically enriched building blocks for drug discovery. Key potential applications include:
-
Synthesis of α-Fluoro Carbonyl Compounds: Enantioenriched α-fluoro ketones, esters, and amides are valuable precursors for synthesizing fluorinated analogues of natural products and pharmaceuticals.
-
Preparation of Fluorinated Heterocycles: Many bioactive molecules contain heterocyclic scaffolds. Chiral pyridinium-catalyzed fluorination could enable the stereoselective introduction of fluorine into these important structures.
-
Late-Stage Fluorination: The development of mild and selective catalytic systems could allow for the late-stage introduction of fluorine into complex molecules, accelerating the generation of new drug candidates.
Data Presentation: Substrate Scope and Catalyst Performance (Hypothetical)
The following table summarizes hypothetical data for the enantioselective fluorination of a model substrate, 2-ethoxycarbonyl-1-indanone, using a series of chiral pyridinium salt catalysts. This table serves as a template for recording and comparing experimental results.
| Entry | Chiral Pyridinium Catalyst | Fluorinating Agent | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst 1a | NFSI | K₂CO₃ | CH₂Cl₂ | 24 | 85 | 72 |
| 2 | Catalyst 1b | NFSI | K₂CO₃ | CH₂Cl₂ | 24 | 88 | 85 |
| 3 | Catalyst 1c | NFSI | K₂CO₃ | CH₂Cl₂ | 24 | 75 | 65 |
| 4 | Catalyst 1b | Selectfluor | K₂CO₃ | CH₂Cl₂ | 24 | 60 | 40 |
| 5 | Catalyst 1b | NFSI | Cs₂CO₃ | CH₂Cl₂ | 18 | 92 | 87 |
| 6 | Catalyst 1b | NFSI | K₂CO₃ | Toluene | 24 | 70 | 78 |
| 7 | Catalyst 1b | NFSI | K₂CO₃ | THF | 24 | 80 | 81 |
NFSI: N-Fluorobenzenesulfonimide Selectfluor: 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)
Experimental Protocols
4.1. General Protocol for the Synthesis of a Chiral Pyridinium Salt via Zincke's Reaction
This protocol describes a general method for the synthesis of a chiral pyridinium salt from a chiral primary amine and 1-(2,4-dinitrophenyl)pyridinium chloride (Zincke's salt).
Materials:
-
1-(2,4-Dinitrophenyl)pyridinium chloride (Zincke's salt) (1.0 equiv)
-
Chiral primary amine (e.g., (R)-1-phenylethylamine) (1.0 equiv)
-
1-Butanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Zincke's salt (1.0 equiv) and the chiral primary amine (1.0 equiv).
-
Add 1-butanol (approx. 0.1 M concentration of reactants).
-
Heat the mixture to reflux (or irradiate in a microwave reactor) for the appropriate time (typically 1-4 hours, monitor by TLC).
-
After cooling to room temperature, add ethyl acetate and deionized water.
-
Separate the aqueous phase, which contains the desired chiral pyridinium salt.
-
Wash the aqueous phase with ethyl acetate (3x) to remove the 2,4-dinitroaniline byproduct.
-
The aqueous solution of the chiral pyridinium salt can be used directly, or the salt can be isolated by lyophilization or precipitation with a suitable counterion.
4.2. Protocol for the Asymmetric Fluorination of a β-Keto Ester
This protocol provides a general procedure for the stereoselective fluorination of a β-keto ester using a chiral pyridinium salt as a phase-transfer catalyst.
Materials:
-
β-Keto ester (e.g., 2-ethoxycarbonyl-1-indanone) (1.0 equiv)
-
Chiral pyridinium salt (e.g., Catalyst 1b ) (0.1 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the β-keto ester (1.0 equiv), the chiral pyridinium salt (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous dichloromethane to achieve a substrate concentration of approximately 0.1 M.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add N-fluorobenzenesulfonimide (NFSI) (1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at the same temperature, monitoring the progress by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and enantiomeric excess (ee) of the purified product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for chiral pyridinium salt-catalyzed fluorination.
Caption: Proposed catalytic cycle for phase-transfer-catalyzed stereoselective fluorination.
Caption: Logical relationship between components in the proposed catalytic system.
References
Application Notes and Protocols for Fluorination Reactions with Pyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and development. Fluorination can significantly alter a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles. Pyridinium salts have emerged as a versatile and effective class of reagents for a variety of fluorination reactions, offering advantages in handling, selectivity, and reactivity.
This document provides detailed application notes and experimental protocols for key fluorination reactions utilizing pyridinium-based reagents.
Deoxyfluorination of Alcohols and Carboxylic Acids
Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a fundamental transformation in organofluorine chemistry. Pyridinium-based reagents offer mild and selective alternatives to traditional sulfur trifluoride reagents.
Using 2-Pyridinesulfonyl Fluoride (PyFluor) for Deoxyfluorination of Alcohols
PyFluor is a thermally stable, crystalline solid that serves as an excellent reagent for the chemoselective fluorination of a wide range of alcohols, minimizing the formation of elimination byproducts often seen with other reagents like DAST.[1][2] It is also tolerant of air and moisture, making it a convenient and safe option for preparatory scale synthesis.[2]
Reaction Principle: PyFluor, in the presence of a strong, non-nucleophilic base such as DBU, activates the alcohol for nucleophilic substitution by the fluoride ion.
General Experimental Protocol:
-
To a stirred solution of the alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., DBU, 1.5 equiv).
-
Add 2-pyridinesulfonyl fluoride (PyFluor, 1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Substrate Type | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Primary Alcohols | PyFluor | DBU | Toluene | RT | 1-24 | 70-95 | [2] |
| Secondary Alcohols | PyFluor | DBU | Toluene | RT | 1-24 | 60-90 | [2] |
| Benzylic Alcohols | PyFluor | DBU | Toluene | RT | 1-24 | 75-98 | [2] |
Deoxyfluorination of Carboxylic Acids with in situ Generated Pyridinium Trifluoromethoxide
An in situ generated pyridinium trifluoromethoxide salt (PyOCF₃) is a highly effective reagent for the conversion of carboxylic acids to acid fluorides.[3][4] This method is notable for its mild reaction conditions (room temperature) and high functional group tolerance.[3] The reaction can be performed on the benchtop without the strict exclusion of air or moisture.[3]
Reaction Principle: PyOCF₃ is formed from the reaction of 2,4-dinitro(trifluoromethoxy)benzene and 4-dimethylaminopyridine (DMAP). It then reacts with the carboxylic acid to yield the corresponding acid fluoride.[3]
General Experimental Protocol:
-
To a vial containing the carboxylic acid (1.0 equiv), add a suitable organic solvent (e.g., acetonitrile, dichloromethane).
-
Add 4-dimethylaminopyridine (DMAP, 1.1 equiv) followed by 2,4-dinitro(trifluoromethoxy)benzene (1.1 equiv) at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[3]
-
Monitor the reaction by ¹⁹F NMR spectroscopy.
-
The resulting acid fluoride can often be purified by filtration to remove the pyridinium salt byproducts.[3]
Quantitative Data Summary:
| Substrate Type | Reagent System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aromatic Carboxylic Acids | DMAP, 2,4-dinitro(trifluoromethoxy)benzene | Acetonitrile | RT | Minutes | >90 | [3] |
| Aliphatic Carboxylic Acids | DMAP, 2,4-dinitro(trifluoromethoxy)benzene | Acetonitrile | RT | Minutes | >90 | [3] |
| Heterocyclic Carboxylic Acids | DMAP, 2,4-dinitro(trifluoromethoxy)benzene | Acetonitrile | RT | Minutes | >90 | [3] |
Electrophilic Fluorination with N-Fluoropyridinium Salts
N-fluoropyridinium salts are versatile electrophilic fluorinating agents used for the fluorination of a wide range of nucleophiles, including enolates, silyl enol ethers, and electron-rich aromatic compounds.[5][6] The reactivity of these reagents can be tuned by modifying the substituents on the pyridine ring.[5]
Reaction Principle: The N-F bond in the pyridinium salt is polarized, rendering the fluorine atom electrophilic. This "F+" source can then react with a suitable nucleophile.
General Experimental Protocol for Fluorination of an Active Methylene Compound:
-
To a solution of the active methylene compound (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, acetonitrile), add a suitable base (e.g., NaH, LDA) at a low temperature (e.g., -78 °C) to generate the enolate.
-
Add a solution of the N-fluoropyridinium salt (e.g., N-fluoropyridinium triflate, 1.1 equiv) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Substrate | N-Fluoropyridinium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Phenylpropanal | N-Fluoro-2,4,6-trimethylpyridinium triflate | NaH | THF | -78 to RT | 85 | [5] |
| Diethyl malonate | N-Fluoropyridinium triflate | NaH | THF | 0 to RT | 78 | [5] |
| Phenol (ortho-selective) | N-fluoropyridinium-2-sulfonate | - | Acetonitrile | RT | High ortho-selectivity | [5] |
Hydrofluorination using Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)
Pyridinium poly(hydrogen fluoride), often referred to as Olah's reagent, is a convenient and effective reagent for various fluorination reactions, including the hydrofluorination of alkenes and the fluorination of alcohols.[7][8][9] It is a more easily handled source of hydrogen fluoride than anhydrous HF.[9]
Reaction Principle: The reagent provides a source of both fluoride nucleophile and protons to facilitate addition across double bonds or substitution of hydroxyl groups.
General Experimental Protocol for Fluorination of an Alcohol:
Caution: Hydrogen fluoride is highly corrosive and toxic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves and a face shield.[7][10]
-
In a polyolefin or Teflon flask, dissolve the alcohol (1.0 equiv) in pyridinium poly(hydrogen fluoride) (excess).
-
Stir the solution at room temperature. The reaction time can vary from a few hours to overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) before disposal.
-
Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by distillation or column chromatography.
Quantitative Data Summary:
| Substrate | Reagent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Adamantanol | Pyridinium poly(hydrogen fluoride) | RT | 3 | 92 | [7] |
| Cyclohexanol | Pyridinium poly(hydrogen fluoride) | RT | 2 | 85 | [7] |
| 2-Octanol | Pyridinium poly(hydrogen fluoride) | RT | 2 | 75 | [7] |
Experimental Workflow and Logic Diagrams
Caption: General workflow for the deoxyfluorination of alcohols using PyFluor.
Caption: Signaling pathway for electrophilic fluorination of an active methylene compound.
Safety Precautions
-
General Handling: Fluorinating agents can be highly reactive, toxic, and corrosive.[11] Always handle these reagents in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[12]
-
Pyridinium Poly(hydrogen fluoride): This reagent is a source of HF. It is highly corrosive to glass and tissue.[7][11] Use plastic labware (polypropylene, polyethylene, or Teflon) for reactions involving this reagent.[7] In case of skin contact, wash immediately with copious amounts of water and seek medical attention.[10]
-
N-Fluoropyridinium Salts: These reagents are strong oxidizers and should be handled with care. Avoid contact with combustible materials.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10] Quench reactive reagents carefully before disposal.
By following these protocols and safety guidelines, researchers can effectively and safely utilize pyridinium salts for a wide range of fluorination reactions in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 3. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. Fluorination - Wordpress [reagents.acsgcipr.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Workup Procedures Involving 1-Fluoropyridinium Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the workup and purification of products from reactions utilizing 1-Fluoropyridinium tetrafluoroborate and its analogs as electrophilic fluorinating agents. Proper workup is critical for the removal of the pyridinium byproduct and any unreacted starting material, ensuring the isolation of a pure fluorinated product.
Introduction
This compound is a versatile and widely used electrophilic fluorinating reagent. Its application spans the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials. Reactions with this reagent typically proceed under mild conditions, but the subsequent workup requires careful consideration to efficiently separate the desired fluorinated product from the pyridine byproduct and other reaction components. The choice of workup procedure is dependent on the properties of the fluorinated product, including its polarity, stability to acidic and basic conditions, and solubility.
General Workup Strategies
A generalized workflow for the workup of reactions involving this compound is presented below. The specific steps and reagents may be modified based on the substrate and reaction scale.
Caption: General experimental workflow for the workup and purification of fluorination reactions.
Experimental Protocols
Protocol 1: Workup for the Fluorination of a Silyl Enol Ether
This protocol is adapted from the synthesis of 16α-fluoroestrone 3-methyl ether.[1]
Reaction: Fluorination of 3-methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraene with N-fluoropyridinium triflate (a close analog of the tetrafluoroborate salt).
Workup Procedure:
-
Quenching: Pour the reaction mixture into water.
-
Extraction: Extract the aqueous mixture with three portions of dichloromethane.
-
Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by a wash with water. The basic wash with sodium bicarbonate is crucial for removing any acidic byproducts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Workup for the Synthesis of a Fluorinated Pyridine Derivative
This protocol is based on the synthesis of 4-tert-butyl-2-fluoropyridine.
Reaction: Reaction of 4-tert-butyl-1-fluoropyridinium tetrafluoroborate with triethylamine.
Workup Procedure:
-
Acidification: Acidify the reaction mixture with 1% aqueous HCl. This step protonates the pyridine byproduct, rendering it water-soluble.
-
Extraction: Extract the acidified mixture with a non-polar solvent such as pentane. The desired, less polar fluorinated pyridine will move into the organic phase, while the pyridinium salt remains in the aqueous phase.
-
Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., Na2SO4), filter, and concentrate to yield the product.
Protocol 3: Workup for the Synthesis of a Fluorinated Heterocycle
This protocol is a general procedure for the synthesis of 3-fluoro-imidazo[1,2-a]pyridines.
Reaction: One-pot synthesis involving bromination, condensation, and fluorination with this compound.
Workup Procedure:
-
Quenching and Extraction: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for representative reactions involving N-fluoropyridinium salts.
| Substrate | Fluorinating Agent | Product | Workup Highlights | Yield (%) | Reference |
| 3-methoxy-17-trimethylsiloxy-1,3,5(10),16-estratetraene | N-Fluoropyridinium triflate | 16α-fluoroestrone 3-methyl ether | Aqueous quench, DCM extraction, NaHCO3 wash | 78 (based on recovered starting material) | [1] |
| 4-tert-butyl-1-fluoropyridinium tetrafluoroborate | Triethylamine (as base) | 4-tert-butyl-2-fluoropyridine | Acidification with 1% HCl, Pentane extraction | 91 | |
| Styrene and 2-aminopyridine | This compound | 3-fluoro-imidazo[1,2-a]pyridine | Water quench, EtOAc extraction | up to 82 |
| Purification Method | Typical Solvents/Conditions | Applicability |
| Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient | General method for a wide range of fluorinated compounds. |
| Recrystallization | Methanol, Ethanol, Acetone | For solid products with suitable solubility profiles. |
| Distillation | Under reduced pressure | For volatile, thermally stable liquid products. |
| Solid-Phase Extraction | C18 Sep-Pak cartridge, elution with ethanol | Useful for rapid purification, especially in radiolabeling.[2] |
Logical Relationships in Workup Design
The choice of workup procedure is a logical process based on the physicochemical properties of the product and byproducts.
Caption: Logical considerations for designing a workup and purification strategy.
Safety Precautions
This compound and its byproducts can be hazardous. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) for each chemical used. Waste containing fluorinated compounds and pyridinium salts should be disposed of as hazardous chemical waste according to institutional guidelines.
References
Application of 1-Fluoropyridinium Tetrafluoroborate in Agrochemical Synthesis
Application Note & Protocol
Introduction
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. Fluorination can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients. 1-Fluoropyridinium tetrafluoroborate and its derivatives are powerful electrophilic fluorinating agents that offer a versatile and often milder alternative to traditional methods.[1][2][3] These reagents are particularly useful for the fluorination of electron-rich substrates, including carbanions, enol ethers, and activated aromatic systems.[4][5] This document outlines the application of this compound in the synthesis of fluorinated pyridine derivatives, which are key intermediates in the production of numerous herbicides and pesticides.
Application: Synthesis of a Fluorinated Pyridine Precursor
A common application of this compound in agrochemical synthesis is the targeted fluorination of substituted pyridines. Many modern herbicides, such as those in the pyridine family, feature a fluorine atom on the pyridine ring. The introduction of this fluorine atom can be a critical step in the overall synthesis. While specific industrial processes are often proprietary, the following protocol details a representative synthesis of a fluorinated 2-arylpyridine, a structure analogous to precursors for certain agrochemicals. This reaction demonstrates the utility of this compound in creating key C-F bonds.
Reaction Scheme:
Caption: Palladium-catalyzed fluorination of a 2-arylpyridine.
Quantitative Data Summary
The following table summarizes typical quantitative data for the electrophilic fluorination of various pyridine derivatives and related compounds using N-fluoropyridinium salts, based on literature precedents.
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Arylpyridine | 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Pd(OAc)₂ / Ligand | Acetonitrile | 80 | 12-24 | 60-85 |
| 1-(Trimethylsilyloxy)cyclohexene | This compound | None | CH₂Cl₂ | 0 - RT | 1-4 | 70-90 |
| β-Ketoester | This compound | Cu(II)-bis(oxazoline) | CH₂Cl₂ | -20 - 0 | 6-12 | 80-95 |
Experimental Protocols
1. General Procedure for the Electrophilic Fluorination of a 2-Arylpyridine
This protocol is a representative example of a palladium-catalyzed C-H fluorination using an N-fluoropyridinium salt.
Materials:
-
2-Arylpyridine derivative
-
1-Fluoro-2,4,6-trimethylpyridinium tetrafluorobate (as a representative N-fluoropyridinium salt)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Appropriate phosphine ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-arylpyridine (1.0 mmol), 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (1.2 mmol), palladium(II) acetate (0.05 mmol), the phosphine ligand (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous acetonitrile (10 mL) via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired fluorinated 2-arylpyridine.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS).
2. General Procedure for the Fluorination of a Silyl Enol Ether
This protocol describes the fluorination of a silyl enol ether, a common synthetic intermediate.
Materials:
-
Silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
This compound
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the silyl enol ether (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add this compound (1.1 mmol) portion-wise over 10 minutes with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-fluoroketone.
Visualizations
General Mechanism of Electrophilic Fluorination
Caption: Generalized workflow of electrophilic fluorination.
Experimental Workflow for Fluorination of a 2-Arylpyridine
Caption: Experimental workflow for pyridine fluorination.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorination Reactions with 1-Fluoropyridinium Tetrafluoroborate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Fluoropyridinium Tetrafluoroborate for electrophilic fluorination. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is a versatile and effective electrophilic fluorinating agent. Its reactivity is influenced by the electron density of the substrate, with more electron-rich compounds generally reacting more readily. It is part of a broader class of N-fluoropyridinium salts, where the fluorinating power can be tuned by adding electron-withdrawing or -donating groups to the pyridine ring.[1][2] The tetrafluoroborate counter-anion is non-nucleophilic and generally does not interfere with the fluorination process.
Q2: What types of substrates can be fluorinated with this compound?
A2: A wide range of nucleophilic substrates can be fluorinated, including:
-
Carbanions: Such as those derived from active methylene compounds (e.g., malonates), Grignard reagents, and organolithiums.[1]
-
Enolates and Silyl Enol Ethers: These are excellent substrates for α-fluorination of carbonyl compounds.
-
Aromatics and Heterocycles: Particularly electron-rich aromatic rings can undergo direct fluorination.
-
Alkenes: Can be fluorinated, often in the presence of a catalyst.
Q3: How does the solubility of this compound affect the reaction?
A3: The solubility of this compound can be a limiting factor in some organic solvents, potentially leading to lower reaction rates and yields.[3] For instance, its solubility is lower in dichloromethane compared to its triflate analogue, which can impact reactions with less reactive substrates.[3] In such cases, screening for a more suitable solvent or using a more soluble N-fluoropyridinium salt may be necessary.
Troubleshooting Guide
Low or No Yield
Q4: My fluorination reaction is giving a low yield or is not proceeding at all. What are the common causes and how can I troubleshoot this?
A4: Low or no yield in fluorination reactions with this compound can stem from several factors. Below is a logical troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent Quality: Ensure that the this compound is of high purity and has been stored under anhydrous conditions. The substrate should also be pure and free of contaminants that could react with the fluorinating agent.
-
Solvent Choice: The choice of solvent is critical. While dichloromethane is commonly used, the low solubility of this compound can be an issue.[3] Acetonitrile is often a better choice due to its higher polarity and ability to dissolve the reagent more effectively.[3]
-
Reaction Temperature: Some fluorinations require elevated temperatures to proceed at a reasonable rate. However, for thermally sensitive substrates, higher temperatures can lead to decomposition. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.
-
Stoichiometry: Ensure that the stoichiometry of the fluorinating agent to the substrate is appropriate. For monofluorination, a slight excess (e.g., 1.1 equivalents) of this compound is often used.
-
Catalysis: For certain transformations, such as the fluorination of C-H bonds, a catalyst (e.g., a palladium catalyst) may be required to achieve good yields.[2]
Formation of Byproducts
Q5: I am observing the formation of a significant amount of difluorinated product. How can I improve the selectivity for monofluorination?
A5: The formation of difluorinated byproducts is a common issue, especially with highly activated substrates like 1,3-dicarbonyl compounds. To favor monofluorination, consider the following strategies:
-
Control Stoichiometry: Carefully control the amount of this compound used. Using 1.0 to 1.1 equivalents of the fluorinating agent is often sufficient for monofluorination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the monofluorinated product by reducing the rate of the second fluorination.
-
Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help to maintain a low concentration of the fluorinating agent, which can favor monofluorination.
-
Monitor Reaction Progress: Closely monitor the reaction by techniques such as TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent over-fluorination.
Data Presentation
The following tables summarize some reported yields for fluorination reactions using this compound and related reagents under various conditions. Note that direct comparisons can be challenging as substrate and other reaction parameters often vary.
Table 1: Effect of Substrate on Fluorination Yield
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Grignard Reagents | This compound | Heptane | 0 | 30-83 | [2] |
| 8-Methylquinoline | N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | Benzene | 110 | 82 | [2] |
| 1-(Trimethylsilyloxy)cyclohexene | This compound | CH₂Cl₂ | N/A | Unsatisfactory | [3] |
| 1-(Trimethylsilyloxy)cyclohexene | This compound | Acetonitrile | N/A | Similar to triflate analog | [3] |
Table 2: Influence of Additives on Enantioselectivity
| Substrate | Fluorinating Agent | Additive | Enantiomeric Excess (ee) | Reference |
| β-Ketoester | This compound | None | Moderate | [3] |
| β-Ketoester | This compound | HFIP | 67% | [3] |
Experimental Protocols
Below are general experimental protocols for the fluorination of common substrate classes using this compound. Note: These are general guidelines and may require optimization for specific substrates.
Protocol 1: α-Fluorination of a Ketone (e.g., Acetophenone)
Caption: Workflow for α-fluorination of a ketone.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq.) and dissolve it in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Enolate Formation (if necessary): For less activated ketones, a base (e.g., NaH, LDA) can be added at a suitable temperature (e.g., 0 °C) to pre-form the enolate. Stir for 30-60 minutes.
-
Addition of Fluorinating Agent: To the stirred solution (or enolate suspension), add this compound (1.1 eq.) portion-wise at a controlled temperature (typically between 0 °C and room temperature).
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Fluorination of an Active Methylene Compound (e.g., Diethyl Malonate)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the active methylene compound (1.0 eq.) in an anhydrous solvent (e.g., THF or DMF).
-
Deprotonation: Cool the solution to 0 °C and add a suitable base (e.g., NaH, 1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour or until gas evolution ceases.
-
Addition of Fluorinating Agent: Cool the reaction mixture back to 0 °C and add a solution or suspension of this compound (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Protocol 3: Fluorination of an Electron-Rich Aromatic Compound (e.g., Anisole)
-
Preparation: In a suitable flask, dissolve the aromatic substrate (1.0 eq.) in an appropriate solvent (e.g., acetonitrile or a chlorinated solvent).
-
Addition of Fluorinating Agent: Add this compound (1.1-1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary significantly depending on the reactivity of the aromatic substrate. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography to separate constitutional isomers.
References
side reactions and byproducts of 1-Fluoropyridinium tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Fluoropyridinium tetrafluoroborate in their experiments.
Troubleshooting Guides
Problem 1: Low or No Yield of Fluorinated Product
Possible Causes:
-
Reagent Quality: The this compound may have degraded due to improper storage or exposure to moisture.
-
Inadequate Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.
-
Solvent Effects: The solubility of this compound can be low in some organic solvents, such as dichloromethane, potentially leading to lower reaction rates compared to its triflate analog.[1]
-
Substrate Reactivity: The substrate may be too electron-poor or sterically hindered for efficient fluorination under the chosen conditions.
Solutions:
-
Verify Reagent Quality: Use freshly opened this compound or store it under an inert atmosphere in a cool, dry place.
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature in small increments.
-
Extend the reaction time and monitor the progress using techniques like TLC or LC-MS.
-
-
Solvent Selection: Acetonitrile is a commonly used solvent that can provide good results.[1] Consider screening other polar aprotic solvents.
-
Increase Reagent Equivalents: For less reactive substrates, a modest increase in the equivalents of this compound may be necessary.
Problem 2: Formation of Multiple Products/Isomers
Possible Causes:
-
Multiple Reactive Sites: The substrate may possess multiple sites susceptible to fluorination, leading to a mixture of constitutional isomers.
-
Over-fluorination: The desired monofluorinated product can undergo further fluorination to yield difluorinated or polyfluorinated byproducts. This is a common issue in the fluorination of ketones and other active methylene compounds.
Solutions:
-
Control Stoichiometry: Carefully control the amount of this compound used, typically starting with 1.0 to 1.2 equivalents for monofluorination.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity for the monofluorinated product.
-
Monitor Reaction Progress: Closely monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of over-fluorinated products.
-
Use of Directing Groups: For aromatic substrates, existing functional groups can direct the fluorination to a specific position.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed with this compound?
A1: The most common side reactions include:
-
Hydrolysis: In the presence of water, especially under heating, N-fluoropyridinium salts can hydrolyze. For instance, N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) hydrolyzes in boiling water to yield 3,3'-dihydroxy-2,2'-bipyridyl.[2]
-
Reaction with Bases: Treatment of this compound with bases, such as triethylamine, can lead to the formation of 2-fluoropyridine derivatives.
-
Difluorination: In the fluorination of substrates with active methylene groups, such as β-dicarbonyl compounds, the formation of the difluorinated product is a common side reaction.
Q2: How can I minimize the formation of the difluorinated byproduct?
A2: To minimize difluorination, you can:
-
Use a controlled amount of the fluorinating agent (typically 1.0-1.2 equivalents).
-
Perform the reaction at a lower temperature.
-
Monitor the reaction progress carefully and stop it once the starting material is consumed.
-
For a detailed procedure, refer to the "Experimental Protocol for Minimizing Difluorination" section below.
Q3: What is the solid byproduct that sometimes forms during the reaction?
A3: The solid byproduct is often the corresponding pyridinium salt formed after the transfer of the fluorine atom. This can typically be removed by filtration or an aqueous workup.
Q4: Is this compound sensitive to moisture?
A4: Yes, it is advisable to handle and store this compound under anhydrous conditions to prevent hydrolysis and maintain its reactivity.
Quantitative Data on Byproducts
The following table summarizes known byproduct yields in specific reactions involving N-fluoropyridinium salts.
| Reaction | Substrate | Byproduct(s) | Byproduct Yield (%) | Desired Product Yield (%) |
| Hydrolysis | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | 3,3'-Dihydroxy-2,2'-bipyridyl | 80% (as diacetate)[2] | - |
| Reaction with Base | 4-Substituted 2-fluoropyridinium zwitterion | 4-Substituted 2-fluoropyridine | 94%[3] | 96% (of transferred group product)[3] |
| Aromatic Fluorination | Anisole | 2-Fluoroanisole and 4-Fluoroanisole | Not specified | Not specified |
Experimental Protocols
Experimental Protocol for Minimizing Difluorination in the Fluorination of a β-Dicarbonyl Compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
β-Dicarbonyl compound (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous acetonitrile
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-dicarbonyl compound in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add this compound (1.1 equivalents) portion-wise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the monofluorinated product from any unreacted starting material and difluorinated byproduct.
Visualizations
Proposed Mechanism of Hydrolysis of N-Fluoropyridinium Salts
The hydrolysis of N-fluoropyridinium salts is proposed to proceed through a carbene intermediate.[2]
References
Technical Support Center: Optimizing Reactions with N-Fluoropyridinium Tetrafluoroborate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered when using N-Fluoropyridinium tetrafluoroborate as an electrophilic fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is N-Fluoropyridinium tetrafluoroborate and what are its primary applications?
A1: N-Fluoropyridinium tetrafluoroborate is a stable, solid electrophilic fluorinating agent.[1] It is widely used to introduce fluorine atoms into a variety of organic molecules, which is a crucial step in the synthesis of many pharmaceuticals and advanced materials.[2] Its applications include the fluorination of carbanions, active methylene compounds, enol ethers, and aromatic compounds.[3][4]
Q2: How should I store and handle N-Fluoropyridinium tetrafluoroborate?
A2: N-Fluoropyridinium tetrafluoroborate should be stored in a tightly sealed container in a cool, dry place away from moisture. While it is a relatively stable, benchtop reagent, some N-fluoropyridinium salts can be moisture-sensitive.[1][5] Always handle the reagent in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are the main safety hazards associated with N-Fluoropyridinium tetrafluoroborate?
A3: N-Fluoropyridinium tetrafluoroborate is a corrosive solid. It can cause severe skin burns and eye damage. Appropriate PPE should always be worn when handling this reagent. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Q4: How does the reactivity of N-Fluoropyridinium tetrafluoroborate compare to other N-fluoro reagents?
A4: The reactivity of N-fluoropyridinium salts can be tuned by changing the substituents on the pyridine ring.[6] Electron-withdrawing groups increase the fluorinating power, while electron-donating groups decrease it.[3] The counter-ion has a smaller effect on reactivity.[5] N-Fluoropyridinium tetrafluoroborate is generally considered a moderately reactive electrophilic fluorinating agent.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during fluorination reactions using N-Fluoropyridinium tetrafluoroborate.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Reactivity of Substrate | For less reactive substrates, consider using a more powerful N-fluoropyridinium salt with electron-withdrawing groups on the pyridine ring.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some fluorinations require heating to proceed at a reasonable rate. |
| Poor Solubility of Reagent | N-Fluoropyridinium tetrafluoroborate has reduced solubility in some solvents like dichloromethane (CH₂Cl₂), which can lead to unsatisfactory reaction rates. Acetonitrile (CH₃CN) is often a better solvent choice.[1] |
| Inappropriate Solvent | Ensure the solvent is dry and compatible with the reaction. Acetonitrile is a commonly used solvent for fluorinations with N-fluoropyridinium salts.[1] |
| Deactivated Reagent | Although relatively stable, prolonged exposure to moisture can deactivate the reagent. Use a fresh bottle or ensure proper storage. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Over-fluorination (Difluorination) | Use a stoichiometric amount of the fluorinating agent. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Elimination Reactions | Lower the reaction temperature. If a base is used, consider a non-nucleophilic, sterically hindered base. |
| Rearrangement Products | This can occur with substrates that form stable carbocation intermediates. Consider reaction conditions that favor an SN2-type mechanism, such as using a less polar solvent. |
| Hydrolysis of Starting Material or Product | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. |
| Polar Byproducts | A simple filtration through a plug of silica gel can sometimes remove polar impurities derived from the fluorinating agent. |
| Similar Polarity of Product and Byproducts | Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection. |
Data Presentation
Table 1: Effect of Solvent on the Fluorination of 1-(trimethylsilyloxy)cyclohexene
| Solvent | Yield (%) | Reference |
| Dichloromethane (CH₂Cl₂) | Unsatisfactory | [1] |
| Acetonitrile (CH₃CN) | Similar to triflate analog | [1] |
Table 2: Influence of Pyridine Ring Substituents on Fluorinating Power
| Substituent | Relative Fluorinating Power | Reference |
| 2,4,6-trimethyl | Lower | [6] |
| Unsubstituted | Moderate | [6] |
| 3,5-dichloro | Higher | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of a β-Ketoester
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To a solution of the β-ketoester (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere, add N-Fluoropyridinium tetrafluoroborate (1.1 mmol, 1.1 equivalents).
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, quench the reaction by adding water (10 mL).
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Extract the aqueous layer with ethyl acetate (3 x 15 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.
Protocol 2: Fluorination of an Aryl Grignard Reagent
-
To a solution of the aryl Grignard reagent (1.0 mmol) in anhydrous heptane at 0 °C under an inert atmosphere, add a solution of N-Fluoropyridinium tetrafluoroborate (1.2 mmol, 1.2 equivalents) in anhydrous acetonitrile dropwise.
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Allow the reaction mixture to stir at 0 °C for 1.5 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
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Extract the aqueous layer with diethyl ether (3 x 15 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the corresponding aryl fluoride.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies for mitigating common side reactions.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
effect of solvent on 1-Fluoropyridinium tetrafluoroborate reactivity
Welcome to the Technical Support Center for 1-Fluoropyridinium Tetrafluoroborate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile electrophilic fluorinating agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the reactivity of this compound in my reaction?
A1: The choice of solvent is a critical factor that significantly impacts the reactivity of this compound. The solubility of this salt-like reagent is paramount for its effectiveness. Polar aprotic solvents, such as acetonitrile, are generally recommended as they facilitate the dissolution of the reagent, thereby increasing its availability for the reaction.[1][2] In contrast, nonpolar solvents can lead to poor solubility and consequently, lower reaction rates and yields.[1]
Q2: I am observing low to no product formation. What is a likely cause related to the solvent?
A2: A common reason for low or no product formation is the poor solubility of this compound in the chosen solvent. If you are using a nonpolar solvent like dichloromethane (CH₂Cl₂) or heptane, the reagent may not be sufficiently dissolved to react with the substrate.[1] Switching to a more polar aprotic solvent like acetonitrile often resolves this issue.[1] Additionally, ensure that the solvent is anhydrous, as moisture can deactivate the fluorinating agent.
Q3: Can the solvent choice influence the selectivity of the fluorination reaction?
A3: Yes, the solvent can influence the selectivity of the reaction. While the inherent reactivity of the substrate is the primary driver for regioselectivity, the solvent can modulate this. For instance, in reactions with substrates possessing multiple potential reaction sites, the solvent can affect the conformation of the substrate and the transition state, thereby influencing which site is preferentially fluorinated. In some cases, the use of coordinating solvents can direct the fluorination to a specific position.
Q4: Are there any known side reactions associated with certain solvents?
A4: While this compound is a relatively stable reagent, the choice of solvent can lead to side reactions. Protic solvents, such as alcohols or water, can react with the fluorinating agent, leading to its decomposition and the formation of byproducts. It is crucial to use anhydrous solvents to minimize these undesired pathways. In some instances, highly coordinating solvents might interact with the pyridinium cation, potentially altering its reactivity.
Q5: How does the polarity of the solvent affect the reaction rate?
A5: The fluorination reaction with this compound typically proceeds through a polar transition state. Polar solvents can stabilize this transition state, thereby accelerating the reaction rate. A quantum chemical study has shown that for N-F type fluorinating agents, an increase in solvent polarity can lead to an increase in the heat of the fluorination reaction, which is indicative of enhanced reactivity.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Poor solubility of this compound. The reagent is not sufficiently dissolved in the reaction medium. | 1. Switch to a more polar aprotic solvent such as acetonitrile .[1] 2. If the substrate is only soluble in a nonpolar solvent, consider using a co-solvent system or a phase-transfer catalyst. 3. Gently warm the reaction mixture to aid dissolution, but monitor for potential decomposition if the reaction is sensitive to temperature. |
| Presence of moisture. Water can react with and deactivate the fluorinating agent. | 1. Use anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Handle the reagent and prepare the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of multiple products/low selectivity | Solvent-substrate interactions. The solvent may not be optimal for directing the fluorination to the desired position. | 1. Screen a range of aprotic solvents with varying polarities (e.g., acetonitrile, DMF, THF, 1,4-dioxane). 2. Consider using a less coordinating solvent if undesired solvent-reagent interactions are suspected. |
| Inconsistent reaction times | Incomplete dissolution of the reagent. If the reagent dissolves slowly or inconsistently, the reaction rate will be affected. | 1. Ensure vigorous stirring to promote dissolution. 2. Consider sonicating the reaction mixture briefly at the start of the reaction. 3. Use a solvent in which the reagent is known to be freely soluble, like acetonitrile.[2] |
| Reagent decomposition | Use of protic solvents. Alcohols or water can lead to the hydrolysis of the N-F bond. | 1. Strictly use anhydrous aprotic solvents. 2. If a protic co-solvent is necessary for substrate solubility, it should be added cautiously and at low temperatures. |
Data Presentation
Table 1: Effect of Solvent on the Yield of Fluorination of 1-(trimethylsilyloxy)cyclohexene with this compound
| Solvent | Yield (%) | Reference |
| Acetonitrile (CH₃CN) | Similar to triflate analog | [1] |
| Dichloromethane (CH₂Cl₂) | Unsatisfactory | [1] |
Table 2: Solubility of N-Fluoropyridinium Salts in Various Solvents
| Salt | Solvent | Solubility (mg/cm³) | Reference |
| 1-Fluoropyridinium triflate | Dichloromethane | 0.63 | [2] |
| This compound | Dichloromethane | 0.05 | [2] |
| 1-Fluoropyridinium hexafluoroantimonate | Dichloromethane | 0.09 | [2] |
| 1-Fluoropyridinium perchlorate | Dichloromethane | 0.035 | [2] |
| 1-Fluoropyridinium triflate | Tetrahydrofuran | 1.71 | [2] |
Note: While some data is for the triflate salt, it provides a strong indication of the solubility trend for the tetrafluoroborate salt.
Experimental Protocols
Protocol 1: General Procedure for the Fluorination of a β-Dicarbonyl Compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-dicarbonyl substrate (1.0 eq.) in anhydrous acetonitrile.
-
Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within a few hours at room temperature.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for fluorination.
References
Technical Support Center: Managing Moisture Sensitivity of N-Fluoropyridinium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the moisture sensitivity of N-fluoropyridinium salts, a critical aspect for ensuring successful and reproducible fluorination reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of N-fluoropyridinium salt decomposition due to moisture?
A1: Exposure of N-fluoropyridinium salts to moisture can lead to hydrolysis and decomposition, compromising their fluorinating ability. Common signs of degradation include:
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Visual Changes: The crystalline solid may appear discolored, clumpy, or oily.
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Reduced Reactivity: A significant decrease in the yield of your fluorination reaction or a complete failure of the reaction to proceed is a strong indicator of reagent decomposition.[1]
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Inconsistent Results: High variability in reaction outcomes between different batches of the same reagent can point to moisture contamination.
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Formation of Byproducts: The appearance of unexpected side products in your reaction mixture, such as 2-pyridyl triflate, can indicate decomposition of the N-fluoropyridinium salt.[1]
Q2: How does the structure of an N-fluoropyridinium salt affect its moisture sensitivity?
A2: The moisture sensitivity of N-fluoropyridinium salts is significantly influenced by both the substituents on the pyridine ring and the nature of the counteranion.
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Substituents: Electron-withdrawing groups on the pyridine ring generally increase the reactivity and moisture sensitivity of the salt.[2][3]
-
Counteranions: Salts with non-nucleophilic and non-hygroscopic counteranions, such as triflate (OTf⁻) or tetrafluoroborate (BF₄⁻), tend to be more stable and less sensitive to moisture compared to those with more hygroscopic counteranions like fluoride (F⁻).[4] For instance, N-fluoropyridinium triflate is a stable, non-hygroscopic crystalline solid, whereas the initially formed N-fluoropyridinium fluoride is highly hygroscopic and thermally unstable.[4][5]
Q3: My fluorination reaction is not working. How can I determine if moisture is the culprit?
A3: A systematic approach is crucial to troubleshoot a failed fluorination reaction. Consider the following steps to ascertain if moisture is the primary cause:
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Re-evaluate Your Setup: Ensure all glassware was rigorously dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Check for any potential leaks in your reaction setup that could introduce atmospheric moisture.
-
Solvent Purity: The water content in your reaction solvent is a critical factor. Even commercially available "anhydrous" solvents can contain trace amounts of water. It is best practice to use freshly dried and distilled solvents or to verify the water content using Karl Fischer titration prior to use.[5]
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Reagent Integrity: If possible, compare the performance of your current bottle of N-fluoropyridinium salt with a new, unopened bottle. If the new reagent provides the expected outcome, it is highly likely your previous bottle was compromised by moisture.
-
Control Reaction: Perform a small-scale control reaction with a substrate known to be reliably fluorinated under your established conditions. This will help differentiate between a reagent issue and a problem with your specific substrate or reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reaction conversion | 1. Decomposed N-fluoropyridinium salt due to moisture exposure.[6] 2. Wet solvent or reagents. 3. Inadequate inert atmosphere technique. | 1. Use a fresh, unopened bottle of the N-fluoropyridinium salt. 2. Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or verify water content with Karl Fischer titration. 3. Refine inert atmosphere techniques (e.g., use a Schlenk line or glovebox). |
| Inconsistent reaction yields | 1. Variable moisture content in the reaction. 2. Inconsistent quality of the N-fluoropyridinium salt. | 1. Standardize solvent and reagent drying procedures. 2. Perform a purity check of the N-fluoropyridinium salt using ¹H or ¹⁹F NMR spectroscopy. |
| Formation of a precipitate upon reagent addition | 1. Reaction of the N-fluoropyridinium salt with residual moisture on glassware or in the solvent. | 1. Ensure all glassware is scrupulously dried immediately before use. 2. Use freshly dried, high-purity solvents. |
| Observation of unexpected byproducts | 1. Hydrolysis of the N-fluoropyridinium salt.[7] 2. Side reactions of the substrate or product with water or decomposition products. | 1. Minimize water content in the reaction. 2. Analyze byproducts by GC-MS or LC-MS to identify their structures and deduce potential side reactions. |
Data Presentation
Table 1: Relative Moisture Sensitivity of Common N-Fluoropyridinium Salts
| N-Fluoropyridinium Salt | Counteranion | Ring Substituents | Relative Moisture Sensitivity | Key Characteristics |
| N-Fluoropyridinium triflate | OTf⁻ | None | Low | Stable, non-hygroscopic, crystalline solid.[5] |
| N-Fluoropyridinium tetrafluoroborate | BF₄⁻ | None | Low | Stable, non-hygroscopic, crystalline solid.[4] |
| 2,6-Dichloro-N-fluoropyridinium triflate | OTf⁻ | 2,6-Dichloro | High | Very moisture sensitive.[2][3] |
| N-Fluoropyridinium fluoride | F⁻ | None | Very High | Highly hygroscopic and thermally unstable.[4] |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | OTf⁻ | 2,4,6-Trimethyl | Low | Stable, crystalline solid.[1] |
Table 2: Impact of Water on Fluorination Yield (Representative Data)
| Substrate | N-Fluoropyridinium Salt | Water Content (ppm) in Solvent | Product Yield (%) |
| 1,3-Dicarbonyl Compound | N-Fluoropyridinium triflate | < 10 | 95 |
| 1,3-Dicarbonyl Compound | N-Fluoropyridinium triflate | 100 | 75 |
| 1,3-Dicarbonyl Compound | N-Fluoropyridinium triflate | 500 | 40 |
| Electron-rich Phenol | 2,6-Dichloro-N-fluoropyridinium triflate | < 10 | 88 |
| Electron-rich Phenol | 2,6-Dichloro-N-fluoropyridinium triflate | 100 | 55 |
| Electron-rich Phenol | 2,6-Dichloro-N-fluoropyridinium triflate | 500 | 20 |
Note: The data in Table 2 are representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrate, reaction conditions, and N-fluoropyridinium salt used.
Experimental Protocols
Protocol 1: General Procedure for Handling and Storage of N-Fluoropyridinium Salts
-
Storage: Store N-fluoropyridinium salts in a tightly sealed container in a desiccator under a dry, inert atmosphere (e.g., nitrogen or argon). For highly moisture-sensitive derivatives, storage inside a glovebox is recommended.
-
Handling: All manipulations should be carried out under an inert atmosphere. Use of a glovebox or Schlenk line is highly recommended.
-
Weighing: Weigh the required amount of the salt in a dry, inert atmosphere. If a glovebox is not available, quickly weigh the reagent in a tared vial and immediately seal it.
-
Dispensing: If dispensing from a larger container, do so under a positive pressure of inert gas. Avoid leaving the container open to the atmosphere for extended periods.
Protocol 2: Fluorination of an Active Methylene Compound using a Schlenk Line
-
Glassware Preparation: Dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser in an oven at >120 °C overnight. Assemble the apparatus hot and allow it to cool to room temperature under a stream of dry nitrogen or argon connected to a Schlenk line.
-
Reagent Preparation: In a separate, dry flask under an inert atmosphere, prepare a solution of the active methylene compound in an anhydrous solvent (e.g., freshly distilled THF or dichloromethane).
-
Reaction Setup: Using a cannula or a gas-tight syringe, transfer the solution of the active methylene compound to the reaction flask.
-
Addition of N-Fluoropyridinium Salt: Under a positive flow of inert gas, quickly add the solid N-fluoropyridinium salt to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution (e.g., saturated sodium bicarbonate solution), and proceed with the standard extraction and purification procedures.
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh a small amount of the N-fluoropyridinium salt and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Solvent Addition: Add a deuterated solvent that has been dried over molecular sieves (e.g., CD₃CN, CDCl₃) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Purity Calculation: The purity of the N-fluoropyridinium salt can be calculated by comparing the integration of a characteristic peak of the salt with the integration of a peak from the internal standard.
Visualizations
Caption: Troubleshooting workflow for failed fluorination reactions.
Caption: Workflow for fluorination under anhydrous conditions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Products from 1-Fluoropyridinium Tetrafluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoropyridinium tetrafluoroborate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in reactions involving this compound?
A1: Common impurities include unreacted this compound, pyridine, tetrafluoroboric acid (HBF₄), and byproducts from side reactions. The presence of these impurities can complicate the purification process and affect the yield and purity of the desired product.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: this compound is soluble in polar solvents like acetonitrile, acetone, and water, but insoluble in nonpolar solvents such as diethyl ether and hexane. This solubility profile can be exploited for its removal. Washing the reaction mixture with a nonpolar solvent in which your product is soluble can help remove the unreacted reagent. Alternatively, if your product is soluble in a nonpolar solvent, precipitating the unreacted reagent by adding a nonpolar solvent to the reaction mixture can be effective.
Q3: What is the best way to remove pyridine byproduct?
A3: Pyridine is a basic compound and can be removed by an acidic wash. A dilute aqueous solution of an acid like hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) can be used to protonate the pyridine, forming a water-soluble pyridinium salt that can be extracted into the aqueous phase.
Q4: How can I eliminate tetrafluoroboric acid (HBF₄) from my product?
A4: Tetrafluoroboric acid is a strong acid and can often be removed by a basic wash. A dilute aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used to neutralize the acid, forming a water-soluble salt that can be extracted into the aqueous phase. Caution should be exercised as this neutralization reaction can be exothermic and may produce gas (CO₂).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Oily or Gummy Product After Workup | Residual pyridine or other basic impurities. | Perform an acidic wash with dilute HCl or NH₄Cl solution. |
| Presence of tetrafluoroboric acid. | Perform a careful basic wash with dilute NaHCO₃ or Na₂CO₃ solution. | |
| Product may be a salt. | Analyze the product to confirm its structure. If it is a salt, purification by recrystallization or ion-exchange chromatography may be necessary. | |
| Low Product Yield After Purification | Product loss during aqueous washes. | Minimize the number of washes or use a saturated salt solution (brine) to reduce the solubility of the product in the aqueous phase. |
| Product co-precipitated with impurities. | Optimize the precipitation/crystallization conditions (e.g., solvent system, temperature). | |
| Product degradation during workup. | Use milder acidic or basic conditions for washing, or perform the workup at a lower temperature. | |
| Persistent Impurities in NMR Spectrum | Incomplete removal of pyridine or other starting materials. | Repeat the appropriate acidic or basic wash. |
| Formation of stable byproducts. | Consider alternative purification techniques such as column chromatography, preparative HPLC, or recrystallization. |
Experimental Protocols
General Aqueous Workup Procedure for Neutral Products
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, remove the solvent under reduced pressure.
-
Dilution: Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 1 M) to remove pyridine and other basic impurities. Separate the organic layer.
-
Basic Wash: Wash the organic layer with a dilute aqueous NaHCO₃ solution (e.g., saturated) to remove tetrafluoroboric acid and other acidic impurities. Separate the organic layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Further Purification: The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation.
Purification Workflow
regioselectivity issues in aromatic fluorination with pyridinium salts
Welcome to the technical support center for aromatic fluorination using pyridinium salts and other N-F reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to regioselectivity in these critical reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the electrophilic fluorination of aromatic compounds, offering potential causes and actionable solutions.
Issue 1: Poor or No Conversion of Starting Material
| Possible Cause | Solution |
| Inactive Fluorinating Reagent | N-F reagents can be sensitive to moisture. Ensure reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are stored in a desiccator. For nucleophilic fluorinations, consider using less hygroscopic fluoride sources.[1] |
| Inappropriate Solvent | The choice of solvent is critical. Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, which is commonly used and effective in many cases. For certain catalyzed reactions, other solvents like ethyl acetate or trifluoromethylbenzene may be optimal.[1] Always verify the compatibility of your fluorinating agent with the chosen solvent, as some, like Selectfluor™, can react exothermically with DMF, pyridine, and DMSO.[1] |
| Sub-optimal Reaction Temperature | If the reaction is sluggish, a gradual and moderate increase in temperature may be necessary. Conversely, for sensitive substrates prone to decomposition, lowering the temperature can prevent the formation of byproducts.[1][2] |
| Deactivated Aromatic Ring | Aromatic rings with strongly electron-withdrawing groups are deactivated towards electrophilic attack.[3] For these substrates, a more powerful fluorinating agent or the use of a catalyst may be required. |
Issue 2: Low Regioselectivity (Formation of Multiple Isomers)
| Possible Cause | Solution |
| Multiple Reactive C-H Bonds | The inherent electronic properties of the substituents on the aromatic ring dictate the positions of fluorination. To enhance regioselectivity, leverage the directing effects of existing functional groups. For instance, in 3,5-disubstituted pyridines, a benzyloxy group can direct fluorination to the adjacent position. The strategic choice of a directing group is a powerful tool in C-H activation strategies.[1] |
| Incorrect Fluorinating Reagent | Different N-F reagents exhibit varying selectivities. While Selectfluor™ is a versatile and reactive agent, the less reactive NFSI might be more suitable for certain substrates, allowing for better control.[4] |
| Steric Hindrance | The size of both the directing group and the incoming electrophile influences the ortho:para ratio. To favor the para product, consider using a bulkier fluorinating reagent or a directing group that sterically hinders the ortho positions.[5] |
| Inadequate Temperature Control | Lower reaction temperatures often favor the kinetically controlled product, which can lead to higher regioselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity (ortho, para, or meta) in electrophilic aromatic fluorination?
A1: The regioselectivity is primarily governed by the electronic nature of the substituents already present on the aromatic ring.
-
Electron-Donating Groups (EDGs) , such as -OH, -OR, -NH₂, and alkyl groups, increase the electron density at the ortho and para positions through resonance and/or inductive effects. This makes these positions more nucleophilic and therefore more reactive towards the electrophilic fluorine, leading to the formation of ortho and para isomers. These are known as ortho, para-directors.[3][5]
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, -CF₃, and -C=O, decrease the electron density of the ring, particularly at the ortho and para positions. This deactivates these positions, making the meta position relatively more reactive. Consequently, EWGs are typically meta-directors.[3]
-
Halogens are a notable exception. While they are deactivating due to their inductive effect, they possess lone pairs of electrons that can be donated through resonance, thus directing the incoming electrophile to the ortho and para positions.[6]
Q2: How can I favor the formation of the para isomer over the ortho isomer?
A2: While electronic effects often activate both ortho and para positions, steric hindrance can be exploited to favor the para isomer. The use of a bulky directing group on the substrate or a sterically demanding fluorinating agent can physically block the ortho positions, leading to a higher yield of the para product.[5]
Q3: What is the difference between Selectfluor™ and NFSI, and how do I choose between them?
A3: Selectfluor™ (F-TEDA-BF₄) is a cationic, quaternary ammonium salt and is generally a more reactive and powerful fluorinating agent.[4] NFSI (N-Fluorobenzenesulfonimide) is a neutral sulfonimide and is typically less reactive. The choice depends on the substrate's reactivity. For highly activated aromatic rings, the milder NFSI may provide better control and selectivity, while for less reactive or deactivated rings, the higher reactivity of Selectfluor™ may be necessary to achieve a reasonable reaction rate.
Q4: What is the proposed mechanism for electrophilic aromatic fluorination with N-F reagents?
A4: The precise mechanism is still a subject of debate and may be substrate-dependent. Two primary pathways are considered:
-
SN2-type mechanism: This involves a direct attack of the electron-rich aromatic ring (nucleophile) on the electrophilic fluorine atom of the N-F reagent.[7]
-
Single-Electron Transfer (SET) mechanism: This pathway involves the transfer of an electron from the aromatic substrate to the N-F reagent, forming a radical cation and a radical. Subsequent fluorine transfer leads to the fluorinated product. Computational studies suggest that for some systems, the SET mechanism is preferred over the SN2 pathway.[8][9]
Quantitative Data
Table 1: Effect of Directing Group on Regioisomer Distribution in Aromatic Nitration
| Substrate | Directing Group | Ortho (%) | Meta (%) | Para (%) |
| Toluene | -CH₃ (Activating) | 58 | 5 | 37 |
| Anisole | -OCH₃ (Activating) | 40-45 | <1 | 55-60 |
| Nitrobenzene | -NO₂ (Deactivating) | 6 | 93 | 1 |
| Fluorobenzene | -F (Deactivating) | 13 | 0.6 | 86 |
Note: Data is for nitration, a classic electrophilic aromatic substitution, and illustrates the general directing effects applicable to fluorination.[6]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Aromatic Compound with Selectfluor™
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 mmol) in an anhydrous solvent such as acetonitrile (5 mL).
-
Reagent Addition: Add Selectfluor™ (1.1 mmol, 1.1 equivalents) to the solution and stir at room temperature.
-
Acid Catalyst (if required): For less reactive substrates, a Brønsted or Lewis acid catalyst (e.g., trifluoromethanesulfonic acid, 1.1 mmol) can be slowly added to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize any acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the fluorinated aromatic compound.[4]
Protocol 2: Site-Selective C-H Fluorination of Pyridines using Silver(II) Fluoride (AgF₂)
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the pyridine substrate (0.5 mmol) and AgF₂ (1.5 mmol, 3.0 equivalents) to a vial.
-
Solvent Addition: Add an anhydrous solvent (e.g., acetonitrile, 2.5 mL).
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within one hour.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.
-
Purification: Wash the Celite® pad with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[10]
Visualizations
Caption: General mechanism of electrophilic aromatic substitution (EAS).
Caption: Factors influencing regioselectivity in aromatic fluorination.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijrar.org [ijrar.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
overcoming solubility issues of 1-Fluoropyridinium tetrafluoroborate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 1-Fluoropyridinium tetrafluoroborate.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to dissolving this compound. Follow the steps sequentially to address solubility challenges.
Issue: this compound is not dissolving in the chosen solvent.
Below is a workflow to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is an off-white, solid electrophilic fluorinating reagent.[1] It is primarily used in organic synthesis to introduce fluorine atoms into molecules, a critical step in the development of pharmaceuticals and advanced materials.[1]
Q2: What are the general solubility characteristics of this compound?
A2: 1-Fluoropyridinium salts are generally freely soluble in polar aprotic solvents like acetonitrile, but are insoluble or sparingly soluble in nonpolar organic solvents.[2]
Q3: I am observing slow reaction rates. Could this be related to solubility?
A3: Yes, poor solubility can lead to reduced reaction rates. For instance, the reduced solubility of this compound in dichloromethane (CH₂Cl₂) can result in unsatisfactory reaction yields and/or rates. Switching to a solvent in which it is more soluble, such as acetonitrile, can often resolve this issue.
Q4: Is it safe to heat this compound to aid dissolution?
A4: Gentle heating can be employed to aid dissolution, but it should be done with caution. The compound has a melting point of 186-192 °C and is described as having robust thermal stability, which is important for reactions requiring controlled heating.[1] However, excessive or prolonged heating, especially in certain solvents, could lead to decomposition. It is recommended to monitor the solution for any color changes that might indicate degradation.
Q5: Can sonication be used to help dissolve this compound?
A5: Yes, sonication is a useful technique to aid in the dissolution of solids by breaking up particles and increasing the surface area exposed to the solvent. For related electrophilic fluorinating agents, sonication has been used to assist dissolution in ionic liquids.
Q6: What should I do if the compound still does not dissolve after trying the recommended solvents and techniques?
A6: If solubility issues persist, consider using a co-solvent system. Adding a small amount of a highly polar solvent like DMF or DMSO to a solvent such as acetonitrile may enhance solubility. If the compound remains insoluble, it may be necessary to explore alternative fluorinating agents with higher solubility in your desired solvent system.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Type | Solubility ( g/100 mL) | Notes |
| Dichloromethane | CH₂Cl₂ | Halogenated | 0.005[2] | Sparingly soluble. |
| Acetonitrile | CH₃CN | Polar Aprotic | Freely Soluble[2] | Recommended solvent for many reactions. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | The related triflate salt has a solubility of 0.171 g/100 mL in THF.[2] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Generally a good solvent for polar organic salts. |
| Dimethyl sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | A sample preparation of 42 mg in 0.5 mL (equivalent to 8.4 g/100mL) has been reported. |
| Hexane | C₆H₁₄ | Nonpolar | Insoluble/Sparingly Soluble[2] | Not a recommended solvent. |
| Toluene | C₇H₈ | Nonpolar | Insoluble/Sparingly Soluble[2] | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Standard Dissolution in Acetonitrile
-
Preparation: In a clean, dry flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add dry acetonitrile to the flask.
-
Stirring: Stir the mixture at room temperature. The compound is generally freely soluble, so dissolution should occur readily.[2]
-
Observation: Visually inspect the solution to ensure all solid has dissolved before proceeding with your reaction.
Protocol 2: Aiding Dissolution with Sonication
This protocol is recommended if the compound does not readily dissolve in the chosen polar aprotic solvent at room temperature.
-
Preparation: Prepare the mixture of this compound and solvent in a flask as described in Protocol 1.
-
Sonication: Place the flask in a bath sonicator.
-
Duration: Sonicate the mixture for 15-30 minute intervals.
-
Inspection: After each interval, visually inspect the solution for undissolved solids.
-
Cooling: Be aware that sonication can cause a slight increase in temperature. If your experiment is temperature-sensitive, allow the solution to return to the desired temperature before use.
Protocol 3: Aiding Dissolution with Gentle Heating
This protocol should be used with caution and only if sonication is ineffective.
-
Preparation: Prepare the mixture of this compound and solvent in a flask with a magnetic stir bar and a condenser.
-
Heating: Place the flask in a heating mantle or oil bath and begin stirring.
-
Temperature Control: Gently warm the mixture to a temperature of 40-50°C. Do not exceed this temperature range without specific data on the thermal stability of the compound in the chosen solvent.
-
Monitoring: Stir at the elevated temperature and monitor for dissolution. Also, observe for any signs of decomposition, such as a change in color.
-
Cooling: Once dissolved, remove the heat source and allow the solution to cool to the desired reaction temperature before proceeding.
Mandatory Visualization
Caption: Recommended experimental workflow for dissolving this compound.
References
Technical Support Center: Scale-Up of Reactions with 1-Fluoropyridinium Tetrafluoroborate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with scaling up reactions involving the electrophilic fluorinating agent, 1-Fluoropyridinium tetrafluoroborate.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the scale-up of fluorination reactions using this compound.
Issue 1: Poor or Inconsistent Reaction Conversion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility of this compound | 1-Fluoropyridinium salts generally exhibit good solubility in polar solvents like acetonitrile, but are sparingly soluble in less polar solvents such as dichloromethane.[1] For scale-up, ensure adequate solvent volume to fully dissolve the reagent at the reaction temperature. Consider a solvent screen to identify a suitable solvent or solvent mixture that provides good solubility for all reactants. | Improved reaction rates and consistent conversion due to a homogeneous reaction mixture. |
| Inefficient Mixing/Mass Transfer | As a solid reagent, localized concentration gradients can occur upon addition.[2] On a larger scale, surface addition without adequate agitation can lead to poor mixing. Employ efficient overhead stirring and consider subsurface addition of the solid reagent or adding it as a solution or a well-agitated slurry in the reaction solvent. | Uniform reaction progress throughout the vessel, leading to predictable and reproducible conversions. |
| Decomposition of the Reagent | 1-Fluoropyridinium salts can slowly decompose in the presence of water.[1] Ensure all reactants and the reaction vessel are thoroughly dried before use. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, especially for long reaction times. | Minimized loss of the active fluorinating agent, leading to higher and more consistent yields. |
Issue 2: Exothermic Reaction and Poor Temperature Control
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Highly Exothermic Nature of Fluorination | Electrophilic fluorination reactions are often highly exothermic.[3][4] This can lead to thermal runaway if not properly controlled, especially on a larger scale where the surface-area-to-volume ratio is lower, reducing heat dissipation.[5] | A controlled and safe reaction with minimized risk of thermal runaway. |
| Rapid Reagent Addition | Adding the this compound too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the reactor. | A smooth temperature profile throughout the reaction, preventing dangerous temperature spikes. |
| Insufficient Cooling | The cooling system of the reactor may not be adequate for the heat generated by the reaction on a larger scale. | The reaction temperature is maintained within the desired range, ensuring product quality and safety. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Pyridinium Byproducts | The reaction generates pyridine or substituted pyridines as byproducts, which can be challenging to separate from the desired fluorinated product, especially if they have similar polarities. | Efficient removal of pyridinium byproducts, leading to a highly pure fluorinated product. |
| Co-elution with Unreacted Starting Material | If the reaction does not go to completion, the starting material may be difficult to separate from the product due to similar chromatographic behavior. | A purified product free from starting material contamination. |
| Emulsion Formation During Aqueous Workup | The presence of pyridinium salts can sometimes lead to the formation of stable emulsions during extraction. | A clean and efficient phase separation, minimizing product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to thermal runaway, and the corrosive nature of potential byproducts like hydrogen fluoride (HF) if the reagent comes into contact with water.[1] It is crucial to have a thorough understanding of the reaction's thermal profile through techniques like reaction calorimetry before attempting a large-scale reaction.[6][7] Ensure adequate cooling capacity and have a clear plan for quenching the reaction in case of an emergency. All personnel should be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.
Q2: How can I improve the solubility of this compound in my reaction?
A2: this compound is most soluble in polar aprotic solvents like acetonitrile.[1] If your substrate is not soluble in acetonitrile, consider using a co-solvent system. It is advisable to perform small-scale solubility tests with different solvent mixtures to find an optimal system for your specific reaction. Warming the solvent may improve solubility, but this must be done cautiously and with careful temperature monitoring to avoid initiating the reaction prematurely.
Q3: What is the best way to add this compound on a large scale?
A3: Due to its solid nature and the exothermic reaction, portion-wise addition or slow continuous addition of the solid is recommended.[8] For larger scales, creating a slurry of the reagent in a suitable, dry solvent and adding it via a pump can provide better control over the addition rate and heat generation.[2] Avoid adding the entire amount of the solid reagent at once, as this can lead to a dangerous exotherm.[5]
Q4: How can I effectively monitor the progress of my scale-up reaction?
A4: Regular in-process controls (IPCs) are essential. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be used to monitor the consumption of the starting material and the formation of the product. For some reactions, spectroscopic methods like in-situ IR or NMR could also be employed.
Q5: What are the recommended workup and purification procedures for reactions involving this compound?
A5: The workup procedure will depend on the specific product. A common approach involves quenching the reaction, followed by an aqueous wash to remove pyridinium byproducts. An acidic wash (e.g., with dilute HCl) can help in removing basic pyridine byproducts by forming a water-soluble salt. For purification, column chromatography is often employed. For fluorinated compounds, both normal-phase and reverse-phase chromatography can be effective.[9] In some cases, crystallization can be a highly effective method for obtaining a pure product.[9]
Experimental Protocols
General Protocol for a Scale-Up Electrophilic Fluorination
Disclaimer: This is a general protocol and must be adapted and optimized for your specific substrate and reaction conditions. A thorough risk assessment and small-scale trials are mandatory before attempting any scale-up.
Materials:
-
Substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Jacketed reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel or solids charging system
-
Cooling/heating circulator
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.
-
Charge Substrate: Charge the substrate and the anhydrous solvent to the reactor.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Reagent Addition: Slowly add the this compound in portions or as a slurry over a period of time, carefully monitoring the internal temperature. Do not allow the temperature to rise above the set point.
-
Reaction Monitoring: Monitor the reaction progress by IPCs until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully add the quenching solution while maintaining cooling. Be aware of potential gas evolution.
-
Workup: Proceed with the appropriate aqueous workup and extraction procedure.
-
Purification: Purify the crude product using the most suitable method (e.g., column chromatography, crystallization).
Visualizations
Caption: Troubleshooting flowchart for scale-up challenges.
Caption: General workflow for scaling up fluorination reactions.
References
- 1. Fluorination - Wordpress [reagents.acsgcipr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorine Flame Calorimetry III. The Heat of Formation of Chlorine Trifluoride at 298.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Electrophilic Fluorinating Agents: 1-Fluoropyridinium Tetrafluoroborate vs. Selectfluor
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate a compound's metabolic stability, bioavailability, and binding affinity. The choice of a fluorinating agent is therefore a critical decision in the synthetic workflow. This guide provides an objective comparison of two prominent electrophilic fluorinating agents: 1-Fluoropyridinium tetrafluoroborate and Selectfluor (F-TEDA-BF4).
Executive Summary
Both this compound and Selectfluor are effective electrophilic fluorinating agents, valued for their solid, crystalline nature, which simplifies handling compared to gaseous or highly corrosive reagents. Selectfluor, a derivative of diazabicyclo[2.2.2]octane (DABCO), is widely recognized for its high reactivity, broad substrate scope, and stability, even in the presence of water.[1] this compound, a member of the N-fluoropyridinium salt family, is also a versatile reagent.[2]
Quantitative kinetic studies have demonstrated that Selectfluor is a significantly more reactive fluorinating agent than this compound. This higher reactivity can translate to faster reaction times and milder conditions. However, the choice of reagent will ultimately depend on the specific substrate, desired selectivity, and reaction conditions.
Performance Data and Physical Properties
The following table summarizes the key physical and reactive properties of this compound and Selectfluor.
| Property | This compound | Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) |
| CAS Number | 107264-09-5 | 140681-55-6 |
| Molecular Formula | C₅H₅BF₅N | C₇H₁₄B₂ClF₉N₂ |
| Molecular Weight | 184.90 g/mol | 354.26 g/mol |
| Appearance | Off-white to white powder[2] | Colorless to white crystalline solid[1] |
| Melting Point | 186-192 °C[2] | ~190 °C (decomposes)[1] |
| Solubility | Soluble in polar solvents like acetonitrile.[3] | Soluble in polar solvents like acetonitrile, DMF, and water.[4] |
| Relative Reactivity | 4-6 orders of magnitude less reactive than Selectfluor™[5] | Reference standard for reactivity (krel = 1)[5] |
Mechanism of Electrophilic Fluorination
The electrophilic fluorination of a nucleophile, such as an enolate, by both this compound and Selectfluor is generally believed to proceed through an Sɴ2-type mechanism. In this pathway, the electron-rich nucleophile attacks the electrophilic fluorine atom, displacing the neutral pyridine or DABCO derivative as a leaving group.
Caption: General Sɴ2 mechanism for electrophilic fluorination.
Experimental Protocols
The following are representative experimental protocols for the α-fluorination of a β-ketoester, a common application for these reagents.
Experimental Workflow: α-Fluorination of a β-Ketoester
Caption: Typical workflow for α-fluorination.
Protocol 1: α-Fluorination using this compound
This protocol is adapted from procedures for the fluorination of 1,3-dicarbonyl compounds.[2][3]
-
Materials:
-
β-Ketoester (1.0 mmol)
-
This compound (1.1 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a solution of the β-ketoester in acetonitrile, add this compound in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC). Due to its lower reactivity, the reaction may require several hours to reach completion.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the α-fluoro-β-ketoester.
-
-
Expected Outcome: Moderate to good yields can be expected, though reaction times may be longer compared to using Selectfluor.[3]
Protocol 2: α-Fluorination using Selectfluor
This protocol is based on established methods for the fluorination of active methylene compounds.[4][6]
-
Materials:
-
β-Ketoester (1.0 mmol)
-
Selectfluor (1.1 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
Dissolve the β-ketoester in acetonitrile in a round-bottom flask.
-
Add Selectfluor to the solution at room temperature.
-
Stir the mixture vigorously. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add water to the reaction mixture and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography on silica gel to yield the desired α-fluoro-β-ketoester.
-
-
Expected Outcome: High yields are typically obtained under mild conditions and with shorter reaction times due to the high reactivity of Selectfluor.[6]
Concluding Remarks
Selectfluor stands out as a highly reactive and versatile electrophilic fluorinating agent, making it a first choice for a wide range of transformations. Its stability and ease of handling further contribute to its widespread use. This compound, while less reactive, remains a valuable tool in the synthetic chemist's arsenal, particularly in cases where a milder reagent may be advantageous to avoid side reactions with sensitive substrates. The quantitative reactivity data now available allows for a more rational selection of the appropriate N-F reagent, moving beyond empirical screening to a more data-driven approach in synthesis design.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 4. SelectFluor - Enamine [enamine.net]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
A Head-to-Head Battle of Electrophilic Fluorinating Agents: 1-Fluoropyridinium Tetrafluoroborate vs. N-Fluorobenzenesulfonimide (NFSI)
For researchers, scientists, and professionals in drug development, the choice of a fluorinating agent is a critical decision that can significantly impact reaction efficiency, yield, and scalability. This guide provides an objective comparison of two prominent electrophilic fluorinating agents: 1-Fluoropyridinium tetrafluoroborate and N-Fluorobenzenesulfonimide (NFSI), supported by experimental data and detailed protocols to inform your selection process.
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Electrophilic fluorination stands out as a direct and effective method for this transformation. Among the arsenal of reagents available, 1-Fluoropyridinium salts and N-Fluorobenzenesulfonimide (NFSI) are workhorses in the field, each with a distinct reactivity profile and application scope.
At a Glance: Key Differences
| Feature | This compound | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Generally higher; tunable by pyridine ring substituents. | Milder and more selective; often requires activation or catalysis. |
| Structure | Cationic N-F reagent. | Neutral N-F reagent. |
| Solubility | Varies; tetrafluoroborate salt has lower solubility in some common solvents like CH₂Cl₂ compared to triflate analogs. | Generally soluble in a wide range of organic solvents. |
| Handling | Stable, crystalline solid. | Stable, non-hygroscopic crystalline solid. |
| Primary Use | Fluorination of a wide range of nucleophiles including carbanions, enol ethers, and some aromatic systems. | Fluorination of enolates, silyl enol ethers, and in various metal-catalyzed C-H fluorination reactions. |
Quantitative Performance Data
The true measure of a reagent's utility lies in its performance in the lab. Below is a compilation of experimental data comparing the efficacy of this compound and NFSI in the fluorination of various substrates.
Table 1: Fluorination of β-Dicarbonyl Compounds
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | This compound | THF, 0 °C to rt, 48h | 58% (67% ee with additive) | [1] |
| Generic β-ketoester | NFSI with 1 mol% Cu(OTf)₂-bis(oxazoline) catalyst | - | High yields and enantioselectivities | [1][2] |
Table 2: Fluorination of Silyl Enol Ethers
| Substrate | Reagent | Conditions | Yield (%) / Notes | Reference |
| 1-(trimethylsilyloxy)cyclohexene | This compound | CH₂Cl₂, rt | Unsatisfactory yield/rate due to low solubility | [2][3] |
| 1-(trimethylsilyloxy)cyclohexene | This compound | CH₃CN, rt | "Similar results" to triflate analog | [2][3] |
| Various silyl enol ethers | NFSI | THF, -78 °C to rt | Moderate to high yields | [4] |
Table 3: Fluorination of Organometallic and Aromatic Compounds
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Aryl Grignard Reagents | This compound | Heptane, 0 °C, 1.5h | 30-83% | [3] |
| Aryl Grignard Reagents | NFSI | Not specified | Reliable for simple aryl nucleophiles | [3] |
| 2-Arylpyridines (C-H Fluorination) | 1-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate with Pd(OAc)₂ | Acetonitrile/PhCF₃, Microwave 150 °C, 2h | 75% | [1] |
| Hetero)arenes (Pd-catalyzed) | This compound | Not specified | Ineffective in a specific Pd-catalyzed system | [5] |
| (Hetero)arenes (Pd-catalyzed) | NFSI | Pd(OAc)₂/TFA, MeNO₂/MeCN, 110 °C | Moderate to good yields | [5] |
Reactivity and Mechanistic Considerations
The difference in reactivity between the cationic 1-Fluoropyridinium salts and the neutral NFSI is significant. Kinetic studies have shown that NFSI is four to six orders of magnitude less reactive than highly reactive N-F reagents like Selectfluor®, placing it in the category of a milder fluorinating agent. In contrast, the reactivity of N-fluoropyridinium salts can be fine-tuned by altering the electronic properties of the pyridine ring, with electron-withdrawing groups increasing the fluorinating power.[4]
This difference in electrophilicity dictates their suitability for different transformations. The higher reactivity of 1-Fluoropyridinium salts makes them effective for a broader range of nucleophiles under milder conditions. Conversely, the milder nature of NFSI often translates to higher selectivity and functional group tolerance. It is particularly well-suited for reactions where a highly reactive fluorinating agent might lead to side products or decomposition, and it has found a niche in metal-catalyzed reactions where it can act as both an oxidant and a fluorine source.[5]
The mechanism of electrophilic fluorination is complex and can be substrate-dependent, with both Sₙ2-type and single-electron transfer (SET) pathways proposed.[6] The choice of reagent can influence the operative mechanism and, consequently, the reaction outcome and stereoselectivity.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the fluorination of a representative β-ketoester are outlined below.
Protocol 1: Enantioselective Fluorination of Ethyl 2-oxocyclohexanecarboxylate with this compound and an additive.
Source: Adapted from Juniper Publishers.[1]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and a suitable chiral additive/catalyst in anhydrous THF at 0 °C.
-
Addition of Reagent: Add this compound (1.1 equivalents) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the fluorinated product.
Protocol 2: Catalytic Enantioselective Fluorination of a β-Ketoester with NFSI.
Source: Adapted from Juniper Publishers and other sources.[1][2]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add the chiral bis(oxazoline) ligand (1.1 mol%) and Cu(OTf)₂ (1 mol%). Add anhydrous solvent (e.g., THF or CH₂Cl₂) and stir until a homogeneous solution is formed.
-
Substrate Addition: Add the β-ketoester substrate (1 equivalent) to the catalyst solution. If required for enhanced enantioselectivity, an additive like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be included.
-
Addition of Reagent: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent. Combine the organic layers, dry, and concentrate. Purify the residue by flash column chromatography to obtain the desired α-fluoro-β-ketoester.
Visualizing the Workflow
To illustrate the general process, the following diagram outlines a typical experimental workflow for electrophilic fluorination.
Caption: General experimental workflow for electrophilic fluorination.
Safety and Handling
Both this compound and NFSI are stable, solid reagents that are significantly safer to handle than gaseous fluorine or highly corrosive HF-based reagents. However, standard laboratory precautions should always be observed.
-
This compound: This reagent is classified as corrosive and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. As with all chemical reagents, it should be handled with care in a fume hood, and appropriate PPE should be worn. It is a stable, non-hygroscopic solid, which simplifies storage and handling.
Always consult the Safety Data Sheet (SDS) for each reagent before use for complete and detailed safety information.
Conclusion
The choice between this compound and NFSI is highly dependent on the specific synthetic challenge at hand.
-
This compound and its analogs are generally more reactive electrophiles, suitable for a wide array of substrates. Their reactivity can be modulated by substituents on the pyridine ring, offering a degree of tunability. However, solubility can sometimes be a limiting factor.
-
N-Fluorobenzenesulfonimide (NFSI) is a milder, more selective reagent. Its lower reactivity makes it ideal for complex molecules with sensitive functional groups. It has also proven to be uniquely effective in certain modern synthetic applications, such as palladium-catalyzed C-H fluorination, where other N-F reagents have failed.
For drug development professionals, NFSI's selectivity and compatibility with catalytic systems may be advantageous for late-stage fluorination of complex intermediates. For researchers exploring new fluorination methodologies, the tunable reactivity of the N-fluoropyridinium salt family provides a versatile toolkit. Ultimately, an informed decision will be guided by the specific substrate, desired selectivity, and reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Electrophilic Fluorination: Validating 1-Fluoropyridinium Tetrafluoroborate Against Leading Alternatives
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms is a critical strategy for modulating the physicochemical and biological properties of molecules. This guide provides an objective comparison of 1-Fluoropyridinium tetrafluoroborate, a powerful electrophilic fluorinating agent, with its main alternatives, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). The following sections present a data-driven analysis of their performance, detailed experimental protocols, and visualizations of key chemical processes to aid in the selection of the optimal reagent for specific research applications.
Introduction to Electrophilic Fluorinating Agents
The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability, making fluorination a vital tool in drug discovery and materials science.[1] Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, have become indispensable due to their relative stability, ease of handling, and high efficiency in delivering an electrophilic fluorine atom ("F+") to a nucleophilic carbon center.[2]
This compound is a versatile and potent electrophilic fluorinating reagent widely used in the synthesis of pharmaceuticals, novel materials, and agrochemicals. It belongs to the class of N-fluoropyridinium salts, which are known for their high reactivity. This guide will compare its performance against two other commercially available and widely used N-F reagents: Selectfluor®, a DABCO-based salt, and N-Fluorobenzenesulfonimide (NFSI), a neutral sulfonimide.
Performance Comparison of Fluorinating Agents
The choice of a fluorinating agent is often dictated by its reactivity, selectivity, and compatibility with various functional groups. A quantitative reactivity scale for several electrophilic fluorinating agents has been established, providing a valuable metric for comparison.
| Reagent | Chemical Name | Relative Reactivity (krel vs. Selectfluor®) | Key Characteristics |
| This compound | This compound | ~0.1 - 1 (depending on pyridine substituents) | High reactivity, good solubility in organic solvents. Reactivity can be tuned by substituents on the pyridine ring. |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 (Reference) | Bench-stable, highly reactive, and versatile. Compatible with a wide range of substrates and can be used in aqueous media.[1] |
| NFSI | N-Fluorobenzenesulfonimide | 10⁻⁴ - 10⁻⁶ less reactive than Selectfluor® | Milder reagent, suitable for substrates sensitive to more reactive agents. High solubility in many organic solvents.[1] |
Table 1: Quantitative Reactivity and Key Characteristics of Common Electrophilic Fluorinating Agents.
Comparative Experimental Data: α-Fluorination of β-Ketoesters
The α-fluorination of β-ketoesters is a common benchmark reaction for evaluating the efficacy of electrophilic fluorinating agents. The following table summarizes representative results for the fluorination of a generic β-ketoester with the three reagents.
| Reagent | Substrate | Product | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |
| This compound | 1-(trimethylsilyloxy)cyclohexene | 2-Fluorocyclohexanone | CH₂Cl₂ | Unsatisfactory yield/rate | - | |
| This compound | β-ketoester | α-fluoro-β-ketoester | Acetonitrile, with HFIP additive for enantioselectivity | Moderate | - | [3] |
| Selectfluor® | 1,3-Dicarbonyl compounds | 2-Monofluoro-1,3-dicarbonyls | Acetonitrile, microwave irradiation | High | Minutes | [4] |
| NFSI | tert-butyl 2-oxocyclopentanecarboxylate | α-fluoro-tert-butyl 2-oxocyclopentanecarboxylate | (R)-BINAP-Pd(OTf)₂, Ethanol, rt | High | 24 h |
Table 2: Comparative Yields and Reaction Conditions for the α-Fluorination of β-Ketoester Derivatives. Note: Direct comparison is challenging as reaction conditions and specific substrates may vary across different studies.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative experimental protocols for the fluorination of common substrates.
Protocol 1: General Procedure for the Fluorination of an Activated Methylene Compound with this compound
Materials:
-
Substrate (e.g., dibenzoylmethane) (1 mmol)
-
This compound (1.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substrate and anhydrous acetonitrile.
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
Add this compound in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Fluorination of a 1,3-Dicarbonyl Compound with Selectfluor®
Materials:
-
1,3-Dicarbonyl substrate (1 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (2 mL)
-
Microwave reaction tube with a septum
-
Stir bar
Procedure:
-
In a microwave reaction tube, combine the 1,3-dicarbonyl substrate, Selectfluor®, and acetonitrile.
-
Seal the tube with a septum.
-
Place the tube in a microwave reactor and irradiate at a set temperature (e.g., 80 °C) for a specified time (typically 5-15 minutes).
-
After the reaction is complete, cool the tube to room temperature.
-
Transfer the reaction mixture to a separatory funnel and dilute with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.[4]
Protocol 3: Catalytic Enantioselective Fluorination of a β-Ketoester with NFSI
Materials:
-
β-Ketoester (0.2 mmol)
-
Chiral catalyst (e.g., chiral palladium complex, 5 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv)
-
Ethanol (0.2 mL)
-
Stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the chiral catalyst in ethanol.
-
Add the β-ketoester to the solution at room temperature and stir for 10 minutes.
-
Add NFSI to the reaction mixture.
-
Stir the resulting suspension at room temperature for 24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-fluorinated β-ketoester.[5]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of electrophilic fluorination using this compound.
Caption: General experimental workflow for electrophilic fluorination.
References
A Comparative Guide to N-Fluoropyridinium Salts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, offering a powerful tool to modulate physicochemical and biological properties. Among the arsenal of electrophilic fluorinating agents, N-fluoropyridinium salts have emerged as a versatile and tunable class of reagents. This guide provides a comparative analysis of various N-fluoropyridinium salts, offering insights into their reactivity, selectivity, and practical application in organic synthesis, with a focus on experimental data and protocols.
Performance Comparison of Electrophilic Fluorinating Agents
The reactivity of N-fluoropyridinium salts can be finely tuned by modifying the substituents on the pyridine ring and by varying the counter-anion.[1] Electron-withdrawing groups on the pyridine ring generally increase the fluorinating power of the reagent, while electron-donating groups decrease it.[1] This tunability allows for the selection of an appropriate reagent for a wide range of substrates, from highly activated carbanions to less reactive aromatic compounds.[1]
In addition to N-fluoropyridinium salts, other N-F reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used. Selectfluor®, a DABCO-based reagent, is known for its high reactivity and ease of handling.[2] NFSI is generally a milder fluorinating agent.[2]
Quantitative Reactivity Scale
A quantitative reactivity scale for various electrophilic fluorinating agents has been established, providing a valuable tool for reagent selection. The scale is based on kinetic measurements of the fluorination of 1,3-dicarbonyl compounds in acetonitrile. The relative reactivity is reported with Selectfluor® as the benchmark (krel = 1).
| Reagent | Abbreviation | Relative Reactivity (krel vs. Selectfluor®) |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Me₃Py-OTf | 1.3 x 10⁻⁵ |
| N-Fluoropyridinium triflate | Py-OTf | 1.6 x 10⁻⁴ |
| N-Fluoro-3,5-dichloropyridinium triflate | 3,5-Cl₂Py-OTf | 1.2 x 10⁻² |
| N-Fluoro-2,6-dichloropyridinium triflate | 2,6-Cl₂Py-OTf | 1.1 |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | Cl₅Py-OTf | 2.8 x 10¹ |
| Selectfluor® | F-TEDA-BF₄ | 1 |
| N-Fluorobenzenesulfonimide | NFSI | 1.8 x 10⁻⁶ |
Data sourced from: Rozatian, N., Ashworth, I. W., Sandford, G., & Hodgson, D. R. (2018). A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 9(46), 8692–8702*.[3]
Comparative Fluorination Yields
The following table provides a comparison of reported yields for the fluorination of common organic substrates with various N-fluoropyridinium salts and other selected N-F reagents. It is important to note that reaction conditions can significantly influence yields, and this table serves as a general guide.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| β-Ketoesters | |||||
| Ethyl 2-oxocyclopentanecarboxylate | N-Fluoropyridinium triflate | CH₂Cl₂ | rt | 1 | 85 |
| Ethyl 2-oxocyclopentanecarboxylate | Selectfluor® | MeCN | rt | 1 | 95[4] |
| tert-Butyl 2-oxocyclopentanecarboxylate | NFSI (with Pd catalyst) | THF | rt | 24 | 72[4] |
| Aromatic Compounds | |||||
| Anisole | N-Fluoro-2,4,6-trimethylpyridinium triflate | Neat | 80 | 24 | 58 |
| Anisole | N-Fluoropyridinium triflate | Neat | 50 | 24 | 75 |
| Anisole | N-Fluoro-3,5-dichloropyridinium triflate | Neat | rt | 5 | 91 |
| Anisole | N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | CH₂Cl₂ | rt | 0.5 | 95 |
| Anisole | Selectfluor® (with CF₃SO₃H) | CH₂Cl₂ | rt | 1 | 85[4] |
| Anisole | N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate) | CH₂Cl₂ | rt | 0.25 | >99[1] |
| Enol Ethers/Acetates | |||||
| 1-(Trimethylsilyloxy)cyclohexene | N-Fluoropyridinium tetrafluoroborate | CH₂Cl₂ | rt | - | low yield[5] |
| 1-(Trimethylsilyloxy)cyclohexene | N-Fluoropyridinium triflate | CH₂Cl₂ | rt | - | good yield |
| 1-Cyclohexenyl acetate | N-Fluoro-2,6-bis(methoxymethyl)pyridinium triflate | CH₂Cl₂ | rt | - | 90[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are general protocols for the fluorination of common substrate classes using N-fluoropyridinium salts.
General Procedure for the α-Fluorination of a β-Ketoester
This protocol is a general guideline and may require optimization for specific substrates and N-fluoropyridinium salts.
Materials:
-
β-Ketoester (1.0 mmol)
-
N-Fluoropyridinium salt (1.1 mmol)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, 10 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the β-ketoester and the anhydrous solvent.
-
Stir the solution at room temperature (or the desired reaction temperature).
-
Add the N-fluoropyridinium salt in one portion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
General Procedure for the Fluorination of an Activated Aromatic Compound
This protocol is suitable for electron-rich aromatic compounds such as phenols and anisoles.
Materials:
-
Aromatic substrate (1.0 mmol)
-
N-Fluoropyridinium salt (1.0-1.2 mmol)
-
Solvent (e.g., dichloromethane, acetonitrile, or neat, 5-10 mL)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the aromatic substrate in the chosen solvent under an inert atmosphere.
-
Add the N-fluoropyridinium salt to the solution. For less reactive substrates, the reaction may be performed neat (without solvent) and may require heating.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature (if heated).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the fluorinated aromatic product.
Mechanistic Insights and Experimental Workflow
The mechanism of electrophilic fluorination by N-fluoropyridinium salts is a subject of ongoing discussion, with evidence supporting both a direct Sₙ2-type attack on the fluorine atom and a single-electron transfer (SET) pathway.[6][7] The operative mechanism can be substrate-dependent.
Proposed Electrophilic Fluorination Pathway (Sₙ2-type)
Caption: A simplified representation of the Sₙ2-type mechanism for electrophilic fluorination.
General Experimental Workflow for Electrophilic Fluorination
References
- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Electrochemical Properties of N-F Electrophilic Fluorinating Reagents
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Electrophilic fluorination, facilitated by N-F reagents, provides a direct and effective method for C-F bond formation. The reactivity of these reagents is intrinsically linked to their electrochemical properties, particularly their reduction potentials. This guide offers an objective comparison of the electrochemical behavior of common N-F electrophilic fluorinating reagents, supported by experimental data, to aid in reagent selection for specific synthetic applications.
Understanding Reactivity through Electrochemistry
The "fluorinating power" of an N-F reagent is directly related to its ability to accept an electron, a property quantified by its reduction potential (Ered). A more positive reduction potential indicates a greater driving force for the reagent to be reduced, which in the context of electrophilic fluorination, translates to a higher reactivity.[1] Electrochemical techniques, primarily cyclic voltammetry (CV), are employed to measure these potentials and provide insights into the reaction mechanisms. The reduction of N-F reagents is typically an irreversible process.[1]
Comparative Electrochemical Data
The following table summarizes the key electrochemical data for several widely used N-F electrophilic fluorinating reagents. It is important to note that the reactivity of these reagents can be influenced by factors such as the solvent, supporting electrolyte, and the nature of the substrate.
| Reagent Name (Acronym) | Structure | Reduction Potential (Ep vs. SCE) | Key Characteristics |
| Selectfluor™ (F-TEDA-BF₄) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | -0.38 V | Bench-stable, versatile, and widely used. Soluble in polar solvents.[2] |
| N-Fluorobenzenesulfonimide (NFSI) | -1.22 V | A milder fluorinating agent compared to Selectfluor™. Highly soluble in many organic solvents.[2][3] | |
| Accufluor™ (NFTh) | 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Not explicitly found in a comparative table, but is a Selectfluor-type reagent. | A stable and effective electrophilic fluorinating agent.[4] |
| N-Fluoropyridinium Salts | (e.g., N-Fluoropyridinium triflate) | Varies with substituents on the pyridine ring. | Reactivity can be tuned by modifying the electronic properties of the pyridine ring.[4][5] |
Note: The reduction potentials listed are peak potentials (Ep) from cyclic voltammetry experiments and are referenced against a Saturated Calomel Electrode (SCE). The values can vary depending on the specific experimental conditions.
Experimental Methodologies
The electrochemical data presented in this guide are typically obtained through cyclic voltammetry. A general experimental protocol is outlined below, followed by a visualization of the workflow.
General Cyclic Voltammetry Protocol:
-
Preparation of the Electrolyte Solution: A solution of the N-F reagent (typically 1-5 mM) is prepared in a suitable aprotic solvent, most commonly acetonitrile (MeCN). A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBAF₄), is added to ensure sufficient conductivity.[6][7][8]
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl), and a counter electrode (e.g., platinum wire).[6][9]
-
Deoxygenation: The solution is purged with an inert gas (e.g., argon or nitrogen) for a sufficient period to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: The potential of the working electrode is scanned from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.[7][8]
-
Data Analysis: The peak potential (Ep) for the reduction of the N-F reagent is determined from the voltammogram.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical study of N-F electrophilic fluorinating reagents using cyclic voltammetry.
Caption: Workflow for Electrochemical Analysis of N-F Reagents.
Logical Relationship of Reactivity
The electrochemical data provides a basis for a logical understanding of the relative reactivity of these fluorinating agents. A more positive reduction potential generally correlates with a higher electrophilicity and, consequently, a greater fluorinating power.
Caption: Correlation of Reduction Potential and Reactivity.
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of N-fluoropyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
A Researcher's Guide to Assessing the Electrophilic Fluorinating Power of Pyridinium Salts
For researchers, scientists, and drug development professionals, the selection of an appropriate electrophilic fluorinating agent is a critical decision in the synthesis of fluorinated organic molecules. The introduction of fluorine can dramatically alter the biological and chemical properties of a compound, making these reagents indispensable in medicinal chemistry and materials science. This guide provides a comprehensive comparison of the electrophilic fluorinating power of N-fluoropyridinium salts against other common alternatives, supported by experimental data and detailed protocols.
The reactivity of electrophilic N-F fluorinating agents, such as N-fluoropyridinium salts, Selectfluor™, and N-fluorobenzenesulfonimide (NFSI), is a key factor in their application.[1][2] The choice of reagent has historically been based on a "trial and error" approach.[2][3] However, recent studies have established quantitative reactivity scales, providing a more rational basis for reagent selection.[3][4]
Comparative Reactivity of Electrophilic Fluorinating Agents
The fluorinating power of N-fluoropyridinium salts can be finely tuned by modifying the electronic nature of the substituents on the pyridine ring.[5] Electron-withdrawing groups increase the electrophilicity of the fluorine atom, leading to a more powerful fluorinating agent.[5] This principle allows for the fluorination of a wide array of nucleophilic substrates, from reactive carbanions to less reactive aromatics.[6]
A quantitative reactivity scale has been developed by measuring the relative rate constants (krel) for the fluorination of 1,3-dicarbonyl compounds.[2][3] This scale, which spans eight orders of magnitude, provides a valuable tool for comparing the strength of various N-F reagents.[4][7]
| Reagent | Structure | Relative Reactivity (krel vs. Selectfluor™) | Key Characteristics |
| 2,3,4,5,6-Pentachloro-N-fluoropyridinium triflate | Substituted Pyridine Ring with Triflate Counter-anion | Most Reactive on the Scale | Highly reactive, suitable for challenging fluorinations. |
| 2,6-Dichloro-N-fluoropyridinium triflate | Substituted Pyridine Ring with Triflate Counter-anion | Similar to Selectfluor™ | Very moisture-sensitive.[2] |
| 2,6-Dichloro-N-fluoropyridinium tetrafluoroborate | Substituted Pyridine Ring with Tetrafluoroborate Counter-anion | Similar to Selectfluor™ | Very moisture-sensitive.[2] |
| Selectfluor™ (F-TEDA-BF4) | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | 1.0 (Reference) | Bench-stable, easy to handle, soluble in polar solvents, and versatile for a wide range of substrates.[1][2] |
| Synfluor™ (N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)) | Bipyridinium Structure | ~10 times less reactive than Selectfluor™ | Very moisture-sensitive.[1] |
| NFSI (N-Fluorobenzenesulfonimide) | Sulfonimide Structure | 4-6 orders of magnitude less reactive than Selectfluor™ | High solubility in acetonitrile, suitable for less reactive substrates where higher concentrations can be used.[1] |
Table 1: Comparative Reactivity of Common Electrophilic Fluorinating Agents. The relative reactivity is based on kinetic studies of the fluorination of 1,3-dicarbonyl derivatives in acetonitrile.[1][2][3]
Mechanism of Electrophilic Fluorination
The mechanism of electrophilic fluorination by N-F reagents is complex and can depend on the substrate.[8] Two primary pathways are generally considered: a single-electron transfer (SET) mechanism and a direct SN2-type attack on the fluorine atom.[8][9] Kinetic studies of the reactions of enamines and carbanions with various N-F reagents, including N-fluoropyridinium salts and Selectfluor™, have shown that these reactions follow second-order kinetics, which is consistent with a direct attack of the nucleophile on the fluorine atom.[9][10]
Experimental Protocols for Assessing Fluorinating Power
The primary method for quantitatively comparing the electrophilic fluorinating power of different reagents involves kinetic studies.[3][4] The rates of fluorination of a standard set of nucleophiles are measured under controlled conditions.
General Protocol for Kinetic Measurements by UV-Vis Spectrophotometry
This protocol is adapted from the methodology used to establish the quantitative reactivity scale for N-F fluorinating reagents.[3]
1. Materials and Instrumentation:
-
Fluorinating Agents: N-fluoropyridinium salts, Selectfluor™, NFSI, etc.
-
Nucleophilic Substrates: A series of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives are often used as they provide a sensitive spectrophotometric reporter of reactivity.[4]
-
Solvent: Anhydrous acetonitrile (CH3CN) is a common solvent for these studies.[3]
-
Instrumentation: A UV-vis spectrophotometer equipped with a temperature-controlled cell holder.
2. Preparation of Stock Solutions:
-
Prepare stock solutions of the fluorinating agents and nucleophilic substrates in anhydrous acetonitrile of known concentrations.
3. Kinetic Run:
-
Equilibrate the solutions of the nucleophile and the fluorinating agent to the desired reaction temperature (e.g., 20 °C) in the spectrophotometer.
-
Initiate the reaction by rapidly mixing the two solutions in a cuvette.
-
Monitor the reaction by recording the change in absorbance at a wavelength where the reactant or product has a distinct absorption maximum. The disappearance of the enolate form of the 1,3-dicarbonyl compound is often monitored.
-
The reaction should be carried out under pseudo-first-order conditions, with a large excess of one reactant (typically the fluorinating agent).
4. Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k2) is calculated by dividing kobs by the concentration of the reactant in excess.
-
Relative rate constants (krel) are then calculated by normalizing the second-order rate constants to a reference fluorinating agent, such as Selectfluor™.[2][3]
Conclusion
The electrophilic fluorinating power of N-fluoropyridinium salts is highly tunable, making them a versatile class of reagents for the introduction of fluorine into organic molecules.[5][11] Quantitative reactivity scales, established through rigorous kinetic studies, now allow for a more informed selection of fluorinating agents, moving beyond empirical screening.[3][4] By understanding the underlying mechanisms and employing standardized experimental protocols, researchers can effectively assess and compare the performance of these valuable synthetic tools, accelerating the development of novel fluorinated compounds for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chapter - N-Fluoropyridinium Salts, Synthesis and Fluorination Chemistry | Bentham Science [eurekaselect.com]
A Comparative Guide to Electrophilic Fluorination: 1-Fluoropyridinium Tetrafluoroborate vs. Leading Alternatives
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating biological activity and enhancing material properties. This guide provides an objective comparison of 1-Fluoropyridinium tetrafluoroborate with other common electrophilic fluorinating agents, namely Selectfluor and N-Fluorobenzenesulfonimide (NFSI), supported by experimental data to inform reagent selection.
The strategic incorporation of fluorine can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. Electrophilic fluorination, a key method for forming carbon-fluorine bonds, relies on reagents that can deliver an electrophilic fluorine atom ("F+") to a nucleophilic carbon center. Among the arsenal of available reagents, N-fluoro compounds have become popular due to their relative stability and ease of handling compared to gaseous fluorine.[1] This comparison will focus on the performance of this compound alongside two widely used alternatives, Selectfluor and NFSI, in the context of fluorinating common organic substrates.
Performance Comparison in the Fluorination of Active Methylene and Dicarbonyl Compounds
The fluorination of active methylene and β-dicarbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable α-fluorinated building blocks. The choice of fluorinating agent can significantly influence the reaction's efficiency, selectivity, and substrate scope.
This compound has been utilized for the fluorination of various nucleophiles. For instance, in the fluorination of 1-(trimethylsilyloxy)cyclohexene, the yields and reaction rates were found to be unsatisfactory when using dichloromethane (CH₂Cl₂) as the solvent, but improved results were observed in acetonitrile.[2][3] This highlights the crucial role of the solvent in reactions with this reagent. In the context of enantioselective fluorination of β-ketoesters, this compound has been reported to provide moderate enantioselectivities.[2][3]
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly popular and versatile electrophilic fluorinating agent known for its high reactivity.[4][5] It is often the reagent of choice for a broad range of substrates due to its effectiveness and relatively mild reaction conditions.[4][5]
N-Fluorobenzenesulfonimide (NFSI) is another widely used electrophilic fluorinating agent. While generally less reactive than Selectfluor, its milder nature can be advantageous in preventing over-fluorination or side reactions with sensitive substrates.[4][6] It has been successfully employed in the fluorination of indoles to produce 3,3-difluoro-2-oxindoles.[4]
To provide a clearer comparison, the following tables summarize the performance of these three reagents in the fluorination of representative substrates.
Table 1: Fluorination of Ethyl 2-Oxocyclopentanecarboxylate
| Fluorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | - | Acetonitrile | RT | - | Moderate | [2][3] |
| Selectfluor | NaH | THF | 0 to RT | 2 | 85 | Hypothetical data based on typical procedures |
| NFSI | NaH | THF | 0 to RT | 4 | 82 | Hypothetical data based on typical procedures |
Note: Specific yield data for this compound with this substrate was not available in the searched literature; "Moderate" is based on general descriptions of its reactivity.
Table 2: Fluorination of Diethyl Malonate
| Fluorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | NaH | THF | RT | - | - | Data not available |
| Selectfluor | NaH | DMF | RT | 1 | 90 | Hypothetical data based on typical procedures |
| NFSI | NaH | THF | RT | 3 | 88 | [7] |
Quantitative Reactivity Scale
A kinetic study has established a quantitative scale for the electrophilic fluorinating power of various N-F reagents. This scale provides a valuable tool for predicting reactivity and selecting the appropriate reagent for a given transformation. The relative reactivities are compared to Selectfluor, which is assigned a relative reactivity of 1.
Table 3: Relative Reactivity of Electrophilic Fluorinating Agents
| Reagent | Relative Reactivity (krel vs. Selectfluor) |
| Selectfluor | 1.0 |
| N-Fluoropyridinium tetrafluoroborate | ~10⁻² - 10⁻³ |
| NFSI | ~10⁻⁴ - 10⁻⁶ |
Source: Adapted from a kinetic study of electrophilic fluorinations.[1][8]
This data clearly indicates that Selectfluor is significantly more reactive than both this compound and NFSI. The lower reactivity of this compound and NFSI can be beneficial for achieving higher selectivity in certain cases.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the fluorination of a β-ketoester using Selectfluor and NFSI. A specific, detailed protocol for this compound was not found in the searched literature, but a general procedure can be inferred from the available information.
General Experimental Workflow for Electrophilic Fluorination
Caption: A generalized workflow for the electrophilic fluorination of a β-dicarbonyl compound.
Protocol 1: Fluorination of Ethyl 2-Oxocyclopentanecarboxylate with Selectfluor
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Selectfluor
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the enolate.
-
Selectfluor (1.1 equivalents) is then added in one portion.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-fluoro-β-ketoester.
Protocol 2: Fluorination of a 1,3-Dicarbonyl Compound with NFSI
Materials:
-
1,3-Dicarbonyl substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, the 1,3-dicarbonyl substrate (1.0 equivalent) is dissolved in anhydrous THF.
-
The solution is cooled to 0 °C, and NaH (1.1 equivalents) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of NFSI (1.2 equivalents) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours, or until completion as monitored by TLC.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the α-fluorinated product.[9]
Logical Relationship of Reagent Selection
The choice of an appropriate electrophilic fluorinating agent is a critical decision in the planning of a synthetic route. Several factors must be considered to ensure a successful and efficient reaction.
Caption: A flowchart illustrating the decision-making process for selecting an appropriate electrophilic fluorinating agent.
Conclusion
The selection of an electrophilic fluorinating agent is a nuanced decision that depends on the specific substrate and desired outcome. Selectfluor stands out as a highly reactive and versatile reagent suitable for a broad range of applications. NFSI , with its milder reactivity, offers an excellent alternative for preventing unwanted side reactions and achieving high selectivity, particularly for mono-fluorination. This compound occupies a middle ground in terms of reactivity and has shown utility in specific contexts, though its performance can be highly dependent on the reaction conditions, especially the choice of solvent. For researchers embarking on the synthesis of fluorinated molecules, a careful consideration of the factors outlined in this guide, supported by the provided experimental data and protocols, will be instrumental in achieving their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. brynmawr.edu [brynmawr.edu]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Fluoropyridinium Tetrafluoroborate: A Comprehensive Guide
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 1-Fluoropyridinium tetrafluoroborate (CAS RN: 107264-09-5). Developed for researchers, scientists, and drug development professionals, this guide offers a step-by-step protocol to ensure the safe handling and disposal of this reactive fluorinating agent, thereby minimizing risks and ensuring environmental compliance. Adherence to these procedures is critical for laboratory safety and responsible chemical management.
Immediate Safety and Handling Precautions
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) and Handling Guidelines
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) | To prevent skin contact, which can result in severe burns. |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | To protect the skin from accidental contact. |
| Respiratory Protection | NIOSH-approved respirator with a P3 (EN 143) cartridge for particulates | Recommended, especially when handling the solid outside of a fume hood, to prevent inhalation. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from water, strong oxidizing agents, and acids.[2] | The compound is moisture-sensitive and can react with incompatible materials. |
Spill Management Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills: For small spills, carefully absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the contaminated absorbent material into a clearly labeled, sealed hazardous waste container.
-
Major Spills: In the case of a large spill, evacuate the area immediately. Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
Step-by-Step Disposal Protocol
The primary and mandatory route for the disposal of this compound is through a licensed professional hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Experimental Protocol: Deactivation of Residual this compound
While bulk quantities of the reagent must be disposed of as hazardous waste, residual amounts in empty containers or small quantities of waste solutions can be deactivated before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To safely quench the reactive electrophilic fluorine of this compound.
Methodology:
-
Preparation: Prepare a quenching solution of aqueous sodium bisulfite or a similar reducing agent. The concentration should be sufficient to react with the amount of fluorinating agent to be neutralized.
-
Slow Addition: Slowly and carefully add the this compound waste to the quenching solution with stirring. Be aware of the potential for an exothermic reaction.
-
Monitoring: Monitor the reaction for any signs of gas evolution or excessive heat. If the reaction becomes too vigorous, slow the rate of addition.
-
Neutralization: After the addition is complete, continue to stir the solution for a period to ensure complete reaction. The pH of the resulting solution can be adjusted towards neutral if necessary, though for some tetrafluoroborate salts, neutralization is not recommended.
-
Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS office.
Waste Management Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling 1-Fluoropyridinium tetrafluoroborate
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1-Fluoropyridinium tetrafluoroborate (CAS No: 107264-09-5). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Properties and Hazards: this compound is an off-white, solid, electrophilic fluorinating reagent.[1][2] It is a corrosive substance that causes severe skin burns and eye damage and is harmful if swallowed.[3][4] The compound is sensitive to moisture and may react violently with water.[5][6] Proper storage involves keeping it in a sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations | Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Must be worn at all times. For operations with a higher risk of splashing, a face shield must be worn in addition to safety goggles.[3][7] | Protects against splashes of the corrosive material, which can cause severe eye damage.[3][4] |
| Skin | Chemical-Resistant Lab Coat | A fully-buttoned, flame-retardant lab coat is recommended.[3][7] | Prevents skin contact with the chemical.[8] |
| Hands | Nitrile or Butyl Rubber Gloves | Nitrile gloves are suitable for incidental contact.[7][8] For prolonged or immersive contact, consider more resistant gloves like butyl rubber. Always inspect gloves for degradation before use and change them frequently.[7][9] | Protects skin from severe burns caused by direct contact.[3] |
| Respiratory | NIOSH-Approved Respirator | All handling of the solid compound must be conducted in a chemical fume hood.[10] For situations with inadequate ventilation or large spills, a NIOSH-approved respirator with appropriate cartridges (e.g., P3 type) is necessary. | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[10] |
Operational Plan: From Receipt to Disposal
This section outlines the procedural workflow for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[8][10]
-
Emergency Equipment: Verify that an emergency eyewash station and a safety shower are accessible and unobstructed.[10]
-
Designated Area: Designate a specific area within the laboratory for handling the compound to contain potential spills.[10]
2. Handling Protocol:
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.[10]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[10] Avoid actions that could generate dust.
-
Equipment: Use dedicated, clearly labeled glassware and utensils.
-
Storage: Keep the container tightly closed when not in use to prevent exposure to moisture and air.[1][10]
Emergency and First Aid Procedures
Accidental exposure requires immediate and decisive action.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.[10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove all contaminated clothing immediately.[4][5] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[10] If breathing is difficult, provide oxygen.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][5] Rinse the mouth with water.[10] Seek immediate medical attention.[10] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), must be collected in a clearly labeled, sealed, and compatible waste container.[10]
-
Waste Treatment: Waste containing this compound should be treated as hazardous waste.[10]
-
Consultation: Contact your institution's environmental health and safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain.[10][11]
References
- 1. innospk.com [innospk.com]
- 2. This compound | 107264-09-5 [chemicalbook.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
